2-Chloro-3-fluorotoluene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-fluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCFYJSLWLBAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557707 | |
| Record name | 2-Chloro-1-fluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116850-28-3 | |
| Record name | 2-Chloro-1-fluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Chloro-3-fluorotoluene
CAS Number: 116850-28-3
This technical guide provides an in-depth overview of 2-Chloro-3-fluorotoluene, a halogenated aromatic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a potential synthetic route with a detailed experimental protocol, and discusses its applications as a chemical intermediate.
Chemical and Physical Properties
This compound is a substituted toluene derivative with the molecular formula C₇H₆ClF.[1][2] Its chemical structure features a toluene backbone with a chlorine atom at the second position and a fluorine atom at the third position. The interplay of these substituents influences the molecule's reactivity and physical characteristics. While some experimental data is available, many of the physical properties are based on predicted values.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 116850-28-3 | [1][2] |
| Alternate CAS Number | 85089-31-2 | [3] |
| Molecular Formula | C₇H₆ClF | [1][2][3] |
| Molecular Weight | 144.57 g/mol | [1][3] |
| Boiling Point | 161 °C (experimental) | [4] |
| ~164.4 °C at 760 mmHg (predicted) | [1] | |
| Melting Point | -22.36 °C (predicted) | [1] |
| Density | ~1.2 g/mL (predicted) | [1] |
| IUPAC Name | 2-Chloro-1-fluoro-3-methylbenzene | [1] |
| Synonyms | 3-Chloro-2-fluorotoluene | [3] |
Synthesis of this compound
Diagram 1: Proposed synthetic pathway for this compound.
Experimental Protocol: Proposed Synthesis via Sandmeyer Reaction
This protocol is adapted from general procedures for the diazotization of anilines and subsequent Sandmeyer reaction.
Step 1: Diazotization of 2-Fluoro-3-methylaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of 2-Fluoro-3-methylaniline (1 equivalent) in aqueous hydrochloric acid (3 equivalents).
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate reaction vessel, prepare a solution of copper(I) chloride (1.2 equivalents) in hydrochloric acid.
-
Cool the copper(I) chloride solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
The reaction mixture can then be subjected to steam distillation to isolate the crude this compound.
-
The crude product should be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane), washed with water and brine, and dried over anhydrous magnesium sulfate.
-
Purification of the final product can be achieved by fractional distillation under reduced pressure.
Applications in Research and Drug Development
Halogenated toluenes are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[5][6][7] The presence of both chlorine and fluorine atoms in this compound provides multiple reaction sites and modulates the electronic properties of the aromatic ring, making it a versatile intermediate.
While specific applications for this compound are not extensively documented, its utility can be inferred from the applications of its isomers:
-
Pharmaceutical Synthesis: Isomers such as 2-chloro-6-fluorotoluene are used as precursors in the synthesis of more complex molecules, including pharmaceutical ingredients.[5][8] For example, it can be oxidized to form 2-chloro-6-fluorobenzaldehyde, a key intermediate.[8] this compound likely serves a similar role as a foundational scaffold for the construction of novel active pharmaceutical ingredients (APIs).[9] The chlorine atom can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.[9]
-
Agrochemical Synthesis: Halogenated aromatic compounds are integral to the synthesis of modern pesticides and herbicides.[5][6] The unique substitution pattern of this compound could be leveraged to create new agrochemicals with improved efficacy and selectivity.
-
Materials Science: Substituted toluenes are also used in the development of new materials, and the specific properties imparted by the chloro and fluoro groups could be of interest in this field.
Diagram 2: Potential applications of this compound as a chemical intermediate.
Safety and Handling
This compound is classified as a flammable liquid and may cause skin and eye irritation, as well as respiratory irritation.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. The proposed experimental protocol is based on established chemical principles and should be performed by trained professionals in a suitably equipped laboratory.
References
- 1. chemical-suppliers.eu [chemical-suppliers.eu]
- 2. scbt.com [scbt.com]
- 3. This compound | C7H6ClF | CID 522828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [stenutz.eu]
- 5. innospk.com [innospk.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-Chloro-6-fluorotoluene - Wikipedia [en.wikipedia.org]
- 9. This compound | Organic Synthesis & Pharmaceutical Intermediates [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-fluorotoluene
Introduction
2-Chloro-3-fluorotoluene is a halogenated aromatic compound belonging to the toluene family. Its structure, featuring chlorine and fluorine atoms on the toluene backbone, imparts unique reactivity that makes it a valuable intermediate in advanced chemical synthesis. While not as widely documented as some of its isomers, its utility is inferred from the significant role similar chloro-fluorinated toluene derivatives play as building blocks in the pharmaceutical and agrochemical industries.[1][2] This technical guide provides a comprehensive overview of the molecular weight and other core physicochemical properties of this compound, presents relevant spectroscopic data, and outlines a plausible experimental protocol for its synthesis, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Properties
The fundamental identity and characteristics of a chemical compound begin with its molecular formula and weight. These properties are critical for stoichiometric calculations in synthesis, analytical characterization, and registration in chemical databases. The key identifiers and molecular properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 144.57 g/mol | [3][4][5] |
| Molecular Formula | C₇H₆ClF | [3][4][5] |
| IUPAC Name | 1-chloro-2-fluoro-3-methylbenzene | [5] |
| CAS Number | 116850-28-3 | [3][4] |
| Synonyms | 2-Chloro-1-fluoro-3-methylbenzene | [4] |
| SMILES | CC1=C(C(=CC=C1)F)Cl | [3] |
Table 1: Identification and Core Molecular Properties of this compound.
Physicochemical Data
The physical state and behavior of this compound under various conditions are dictated by its physicochemical properties. These values are essential for designing reaction conditions, purification procedures (such as distillation), and for ensuring safe handling and storage. Much of the publicly available data for this specific isomer is predicted through computational models.
| Property | Value | Notes |
| Boiling Point | ~164.4 °C | Predicted at 760 mmHg[3][6] |
| Melting Point | -22.36 °C | Predicted[3] |
| Density | ~1.2 g/mL | Predicted[3][6] |
Table 2: Physical Properties of this compound.
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. For this compound, mass spectrometry provides key information about its molecular mass and fragmentation pattern.
Mass Spectrometry (GC-MS) Gas Chromatography-Mass Spectrometry (GC-MS) data available in public databases confirms the molecular weight of the compound. The fragmentation pattern is characteristic of a halogenated aromatic molecule.[5]
| m/z Value | Description |
| 144 | Molecular Ion Peak (M⁺) |
| 109 | Top Peak, likely loss of Chlorine (M-Cl)⁺ |
Table 3: Key Mass Spectrometry Data for this compound from the NIST database.[5]
Infrared (IR) spectral data is also available, which would show characteristic absorption bands for C-H, C=C aromatic, C-F, and C-Cl bonds.[5]
Experimental Protocols: Synthesis
Proposed Synthesis of this compound via Diazotization
This protocol involves two main stages:
-
Diazotization: Conversion of the primary amine (2-chloro-3-fluoroaniline) into a diazonium salt using nitrous acid at low temperatures.
-
Hydrolysis/Decomposition: Thermal decomposition of the diazonium salt in the presence of an appropriate reagent to yield the final product.
Methodology:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, cool a solution of anhydrous hydrogen fluoride (HF) to 0-5 °C.[7][8]
-
Slowly add 2-chloro-3-fluoroaniline dropwise to the cooled HF, maintaining the temperature below 10 °C. Allow the mixture to stir for 1 hour to ensure complete salt formation.[8]
-
In a separate vessel, prepare a solution of sodium nitrite (NaNO₂) in water.
-
Slowly add the sodium nitrite solution to the aniline-HF mixture, keeping the reaction temperature strictly between 0-5 °C to form the diazonium fluoride salt.[7] The completion of diazotization can be checked with starch-iodide paper.
-
-
Thermal Decomposition (Pyrolysis):
-
Once diazotization is complete, the reaction mixture is heated gently and in a controlled manner. A two-stage heating profile is recommended to manage the exothermic decomposition and minimize impurity formation.[7][9]
-
Stage 1: Slowly raise the temperature to approximately 30 °C over 1.5-2 hours.[9]
-
Stage 2: Continue to heat the mixture from 30 °C to 50 °C over 2.5-3 hours.[9] During this phase, the diazonium salt decomposes, releasing nitrogen gas and forming this compound.
-
-
Work-up and Purification:
-
After the evolution of nitrogen gas ceases, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. An organic phase containing the crude product should be visible.
-
Separate the organic layer. Wash it sequentially with a dilute sodium carbonate solution to neutralize residual acid, followed by water.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent/impurities by fractional distillation under reduced pressure to obtain pure this compound.
-
Caption: Proposed workflow for the synthesis of this compound.
Role in Chemical Synthesis
Halogenated toluenes are crucial intermediates in the synthesis of complex organic molecules. The specific arrangement of chloro and fluoro substituents on the aromatic ring of this compound provides distinct reactive sites for further functionalization through techniques like nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, or modification of the methyl group. This positions the compound as a key building block for creating novel Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals, where halogenation often enhances biological activity and metabolic stability.[1][2]
Caption: Logical relationship of this compound as a chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAS 116850-28-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. scbt.com [scbt.com]
- 5. This compound | C7H6ClF | CID 522828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 116850-28-3 [m.chemicalbook.com]
- 7. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
- 8. CN102786386A - Preparation method of 4-chloro-2-fluorotoluene - Google Patents [patents.google.com]
- 9. Preparation method of 2-chloro-4-fluorotoluene - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-fluorotoluene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzene ring, imparts specific reactivity and properties that are of significant interest in the development of novel pharmaceuticals and agrochemicals. The presence of both chloro and fluoro substituents allows for selective functionalization and modulation of physicochemical properties such as lipophilicity and metabolic stability in target molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. While some experimental data is available, certain properties are based on predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClF | [1][2] |
| Molecular Weight | 144.57 g/mol | [1][2] |
| CAS Number | 116850-28-3 | [1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 161 °C (experimental) | [3] |
| ~164.4 °C at 760 mmHg (predicted) | [1] | |
| Melting Point | -22.36 °C (predicted) | [1] |
| Density | ~1.2 g/mL (predicted) | [1] |
| SMILES | CC1=C(C(=CC=C1)F)Cl | [1] |
| InChI | InChI=1S/C7H6ClF/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopic Technique | Data |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 109, m/z 2nd Highest: 144.[4] |
| Infrared (IR) Spectroscopy | A vapor phase IR spectrum is available.[4] |
| ¹H NMR Spectroscopy | Specific data for this compound is not readily available in the searched literature. For the related isomer, 2-chloro-4-fluorotoluene, in CDCl₃, characteristic shifts are observed for the aromatic protons (δ 6.8-7.2 ppm) and the methyl protons (δ ~2.3 ppm).[5] |
| ¹³C NMR Spectroscopy | Specific data for this compound is not readily available in the searched literature. For the related isomer, 2-chloro-4-fluorotoluene, characteristic shifts for the aromatic carbons and the methyl carbon would be expected. |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and chemically sound synthetic route can be proposed based on established organic chemistry principles, particularly the Sandmeyer reaction, which is a well-known method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[6][7] The synthesis can be envisioned to start from 2-fluoro-3-methylaniline.
Proposed Experimental Protocol:
Step 1: Diazotization of 2-Fluoro-3-methylaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-fluoro-3-methylaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution, maintaining the temperature between 0 and 5 °C with an ice-salt bath.
-
Stir the mixture for an additional 30 minutes at this temperature after the addition is complete to ensure the complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride (1.1 equivalents) in concentrated hydrochloric acid.
-
Slowly add the freshly prepared cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat it to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash successively with dilute sodium hydroxide solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by vacuum distillation.
Caption: Proposed synthesis of this compound via a Sandmeyer reaction.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is governed by the electronic effects of its substituents on the aromatic ring. The methyl group is an electron-donating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. Conversely, the chlorine and fluorine atoms are electron-withdrawing via induction but electron-donating through resonance, and are also ortho-, para-directors. The interplay of these effects influences the regioselectivity of further chemical transformations.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS), the positions for incoming electrophiles are directed by the existing substituents. The methyl group activates the ring towards EAS, while the halogens deactivate it. The directing effects of the substituents will determine the position of substitution.
Nucleophilic Aromatic Substitution
The presence of electron-withdrawing halogen atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to these groups, provided a suitable leaving group is present. The chlorine atom itself can act as a leaving group under certain conditions.
Role in Drug Development
This compound serves as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The incorporation of the chloro and fluoro substituents can significantly impact the biological activity, metabolic stability, and pharmacokinetic properties of a drug candidate. The fluorine atom, in particular, is often introduced to block metabolic oxidation sites or to modulate the pKa of nearby functional groups. The chlorine atom provides a handle for further diversification through cross-coupling reactions.
Caption: Logical relationships of this compound's properties.
Safety Information
This compound is classified as a flammable liquid and vapor. It may cause skin and serious eye irritation, as well as respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable chemical intermediate with a unique combination of substituents that make it a useful building block in the synthesis of complex organic molecules. Its distinct reactivity profile allows for selective functionalization, making it an important tool for researchers and professionals in the fields of drug discovery and agrochemical development. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.
References
- 1. This compound | CAS 116850-28-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. scbt.com [scbt.com]
- 3. This compound [stenutz.eu]
- 4. This compound | C7H6ClF | CID 522828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR [m.chemicalbook.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Chloro-3-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-chloro-3-fluorotoluene, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document details two plausible synthetic routes, supported by established chemical principles and analogous transformations, complete with experimental protocols, quantitative data, and process visualizations.
Executive Summary
The synthesis of this compound is most effectively achieved through diazotization of an appropriately substituted aminotoluene, followed by a halogen exchange reaction. This guide outlines two primary pathways:
-
Pathway A: A Sandmeyer reaction starting from 3-fluoro-2-aminotoluene.
-
Pathway B: A Balz-Schiemann type reaction commencing with 2-chloro-3-aminotoluene.
Both routes leverage well-established and scalable reaction mechanisms, providing reliable methods for the preparation of the target compound. The selection of a specific pathway may be influenced by the availability and cost of the starting materials.
Pathway A: Sandmeyer Reaction of 3-Fluoro-2-aminotoluene
This pathway involves the diazotization of 3-fluoro-2-aminotoluene, followed by a copper(I) chloride-catalyzed Sandmeyer reaction to introduce the chlorine atom.
Caption: Pathway A: Synthesis via Sandmeyer Reaction.
Experimental Protocol
Step 1: Diazotization of 3-Fluoro-2-aminotoluene
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-fluoro-2-aminotoluene (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate reactor, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Cool the cuprous chloride solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with dilute sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by vacuum distillation.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3-Fluoro-2-aminotoluene | N/A |
| Reagents | NaNO₂, HCl, CuCl | [1][2] |
| Molar Ratio (Amine:NaNO₂:CuCl) | 1 : 1.1 : 1.2 | [1] |
| Diazotization Temperature | 0-5 °C | [1] |
| Sandmeyer Reaction Temperature | 50-60 °C | [1] |
| Typical Yield | 60-80% | [1] |
Pathway B: Balz-Schiemann Type Reaction of 2-Chloro-3-aminotoluene
This route begins with the diazotization of 2-chloro-3-aminotoluene, followed by a fluorination reaction, analogous to the Balz-Schiemann reaction, to introduce the fluorine atom.
References
An In-Depth Technical Guide to 1-Chloro-2-fluoro-3-methylbenzene
IUPAC Name: 1-Chloro-2-fluoro-3-methylbenzene Synonyms: 2-Chloro-3-fluorotoluene CAS Number: 116850-28-3
This technical guide provides a comprehensive overview of 1-chloro-2-fluoro-3-methylbenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
1-Chloro-2-fluoro-3-methylbenzene is a halogenated aromatic compound. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClF | |
| Molecular Weight | 144.57 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 157-158 °C | |
| Density | 1.18 g/cm³ | |
| Flash Point | 48 °C | |
| Solubility | Insoluble in water; Soluble in common organic solvents |
Synthesis
A plausible and widely used method for the synthesis of aryl halides from aryl amines is the Sandmeyer reaction.[1] This reaction involves the diazotization of an aromatic amine followed by a copper(I)-catalyzed displacement of the diazonium group with a halide.[1] For the synthesis of 1-chloro-2-fluoro-3-methylbenzene, the starting material would be 2-fluoro-3-methylaniline.[2][3]
Experimental Protocol: Synthesis of 1-Chloro-2-fluoro-3-methylbenzene via Sandmeyer Reaction
This protocol is a general representation of the Sandmeyer reaction and would require optimization for this specific substrate.
Step 1: Diazotization of 2-Fluoro-3-methylaniline
-
In a reaction vessel, dissolve 2-fluoro-3-methylaniline in a suitable acidic solution (e.g., aqueous hydrochloric acid).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for a short period at this temperature to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous nitrogen evolution is typically observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time to ensure the reaction goes to completion.
-
The crude 1-chloro-2-fluoro-3-methylbenzene can then be isolated by extraction with an organic solvent, followed by washing and drying of the organic layer.
-
Purification of the final product is typically achieved by distillation under reduced pressure.
Caption: Synthesis of 1-Chloro-2-fluoro-3-methylbenzene via Sandmeyer Reaction.
Applications in Drug Development
Halogenated organic compounds are crucial building blocks in the synthesis of many active pharmaceutical ingredients (APIs). The presence of chlorine and fluorine atoms in 1-chloro-2-fluoro-3-methylbenzene can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.
While a specific, publicly available synthesis of a commercial drug directly utilizing 1-chloro-2-fluoro-3-methylbenzene is not readily found, its structural motifs are present in various developmental and patented compounds. For instance, substituted toluenes are precursors in the synthesis of some fungicides and insecticides.[4][5]
A prominent example of a drug where related fluorinated and chlorinated building blocks are critical is the COX-2 inhibitor, Celecoxib. The synthesis of Celecoxib involves the condensation of a substituted phenylhydrazine with a trifluoromethyl-β-diketone.[6][7][8] Although 1-chloro-2-fluoro-3-methylbenzene is not a direct precursor, this example illustrates the importance of halogenated aromatic compounds in the synthesis of complex drug molecules.
Caption: Role of 1-Chloro-2-fluoro-3-methylbenzene as a building block.
Spectral Data
Definitive spectral data for 1-chloro-2-fluoro-3-methylbenzene is not widely available in public databases. However, data for the isomeric compound 2-chloro-6-fluorotoluene (CAS 443-83-4) is available from the NIST Chemistry WebBook and can provide an indication of the expected spectral features.[9][10]
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with complex splitting patterns due to proton-proton and proton-fluorine coupling. A singlet corresponding to the methyl group protons would also be present.
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to fluorine and chlorine will show characteristic chemical shifts and coupling constants.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of compounds containing one chlorine atom. Fragmentation patterns would likely involve the loss of chlorine, fluorine, and methyl radicals.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-Cl and C-F stretching vibrations.
Safety and Toxicology
Conclusion
1-Chloro-2-fluoro-3-methylbenzene is a valuable chemical intermediate with significant potential in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its synthesis is achievable through established methods like the Sandmeyer reaction. Further research into its applications and the full characterization of its properties will continue to be of interest to the scientific community.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. IL282413B2 - Toluene is converted into fungicides - Google Patents [patents.google.com]
- 5. api.pageplace.de [api.pageplace.de]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. benchchem.com [benchchem.com]
- 8. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzene, 1-chloro-3-fluoro-2-methyl- [webbook.nist.gov]
- 10. Benzene, 1-chloro-3-fluoro-2-methyl- [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Chloro-3-fluorotoluene: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, and synthesis of 2-Chloro-3-fluorotoluene. The information is curated for researchers, scientists, and professionals in drug development who utilize halogenated aromatic compounds as key building blocks in organic synthesis.
Structural Formula and Chemical Identity
This compound, with the IUPAC name 1-chloro-2-fluoro-3-methylbenzene , is a substituted aromatic compound.[1] Its structure consists of a benzene ring substituted with a chlorine atom at position 2, a fluorine atom at position 3, and a methyl group at position 1.
The chemical identity of this compound is summarized in the table below.
| Identifier | Value |
| Molecular Formula | C₇H₆ClF[2] |
| Molecular Weight | 144.57 g/mol [2] |
| CAS Number | 116850-28-3[2] |
| SMILES | CC1=C(C(=CC=C1)F)Cl[3] |
| InChI | InChI=1S/C7H6ClF/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3[1] |
Physicochemical and Spectroscopic Data
A collection of physical and spectroscopic data for this compound is presented below, crucial for its characterization and application in synthetic chemistry.
Physical Properties
The following table summarizes key physical properties of this compound. Note that some values are predicted.
| Property | Value |
| Boiling Point | ~164.4 °C at 760 mmHg (Predicted)[4] |
| Density | ~1.2 g/mL (Predicted)[4] |
| Melting Point | -22.36 °C (Predicted)[4] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds.
Mass Spectrometry (GC-MS) The gas chromatography-mass spectrometry data reveals a molecular ion peak consistent with the compound's molecular weight and a characteristic fragmentation pattern.[1]
| m/z (Top Peak) | m/z (2nd Highest) | m/z (3rd Highest) |
| 109 | 144 | 83 |
Infrared (IR) Spectroscopy A vapor-phase IR spectrum is available for this compound, which can be used to identify its functional groups and compare with synthesized batches.[1]
Synthesis of this compound
Proposed Experimental Protocol: Sandmeyer Reaction
A potential precursor for the synthesis of this compound is 3-fluoro-2-methylaniline. The general steps for a Sandmeyer reaction are as follows:
-
Diazotization of the Amine: The primary aromatic amine (3-fluoro-2-methylaniline) is treated with a source of nitrous acid, typically sodium nitrite in the presence of a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Displacement of the Diazonium Group: The diazonium salt is then reacted with a copper(I) chloride solution. This facilitates the substitution of the diazonium group with a chlorine atom, yielding this compound. The reaction is typically warmed to room temperature or slightly above to ensure the evolution of nitrogen gas and completion of the reaction.
-
Work-up and Purification: The reaction mixture is then worked up, which usually involves extraction with an organic solvent, washing of the organic layer to remove impurities, drying, and finally, purification of the product by distillation or column chromatography.
Applications in Drug Discovery and Development
Halogenated aromatic compounds like this compound are valuable building blocks in medicinal chemistry.[7] The presence and position of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[8]
While a specific drug molecule directly synthesized from this compound and its associated signaling pathway was not identified in the available search results, its structural motifs are found in various biologically active compounds. The strategic placement of chloro and fluoro substituents on a toluene scaffold allows for fine-tuning of molecular properties, making it a desirable intermediate for the synthesis of novel therapeutic agents.
Logical Workflow for Drug Discovery Application
The following diagram illustrates a generalized workflow where a building block like this compound could be utilized in a drug discovery program.
This diagram outlines the progression from a starting chemical building block, through synthesis and biological screening, to the identification of a drug candidate and the elucidation of its mechanism of action on a biological pathway.
References
- 1. This compound | C7H6ClF | CID 522828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. This compound | CAS 116850-28-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-3-fluorotoluene: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-3-fluorotoluene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Due to the limited availability of direct synthetic procedures in the public literature, this document outlines a logical and chemically sound multi-step synthesis pathway derived from established organic chemistry principles. This guide includes detailed experimental protocols for each synthetic step, a summary of key quantitative data, and visualizations of the synthetic pathway and its general application in drug discovery workflows.
Introduction
This compound is a substituted toluene derivative that holds promise as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzene ring, offers multiple sites for functionalization. The presence of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable scaffold for the development of novel active pharmaceutical ingredients (APIs) and agrochemicals. This guide details a proposed synthesis, physicochemical properties, and the potential applications of this compound in a research and drug development context.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 116850-28-3[1][2] |
| Molecular Formula | C₇H₆ClF[1][2] |
| Molecular Weight | 144.57 g/mol [1][2] |
| Boiling Point | ~164.4 °C at 760 mmHg (Predicted)[2] |
| Density | ~1.2 g/mL (Predicted)[2] |
| Melting Point | -22.36 °C (Predicted)[2] |
| IUPAC Name | 2-chloro-1-fluoro-3-methylbenzene |
| Synonyms | 2-Chloro-1-fluoro-3-methylbenzene[1] |
Proposed Synthesis of this compound
The discovery and initial synthesis of this compound are not well-documented in readily available literature. However, a plausible and efficient multi-step synthesis can be proposed based on well-established organic transformations. The proposed pathway, illustrated below, starts with the nitration of 3-fluorotoluene, followed by reduction of the nitro group, and culminates in a Sandmeyer reaction to introduce the chloro substituent.
Caption: Proposed synthesis of this compound.
Step 1: Nitration of 3-Fluorotoluene
The initial step involves the electrophilic aromatic substitution of 3-fluorotoluene to introduce a nitro group. The directing effects of the fluorine and methyl groups will influence the regioselectivity of this reaction.
Experimental Protocol:
-
To a stirred mixture of concentrated sulfuric acid (e.g., 25 mL) in a round-bottom flask, cooled to 0-5 °C in an ice bath, slowly add 3-fluorotoluene (e.g., 0.1 mol).
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 15 mL), keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of 3-fluorotoluene, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice (e.g., 200 g) with stirring.
-
The solid precipitate, 3-fluoro-2-nitrotoluene, is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral to litmus paper. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
| Parameter | Value | Reference (Analogous Reaction) |
| Starting Material | 3-Chloro-2-fluorotoluene | [3] |
| Molar Ratio (Substrate:HNO₃) | 1 : 1.1 | [3] |
| Reaction Temperature | 0-10 °C | [3] |
| Reaction Time | 2-4 hours | [3] |
| Typical Yield | 60-70% | [3] |
Step 2: Reduction of 3-Fluoro-2-nitrotoluene
The second step is the reduction of the nitro group in 3-fluoro-2-nitrotoluene to an amino group, yielding 3-fluoro-2-aminotoluene. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.
Experimental Protocol:
-
In a round-bottom flask, dissolve 3-fluoro-2-nitrotoluene (e.g., 0.05 mol) in a suitable solvent such as ethanol (e.g., 100 mL).
-
Add a solution of tin(II) chloride dihydrate (e.g., 0.15 mol) in concentrated hydrochloric acid (e.g., 50 mL) to the flask.
-
Heat the mixture to reflux with stirring for a period of 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by the dropwise addition of a concentrated sodium hydroxide solution until the solution is basic (pH > 10).
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 3-fluoro-2-aminotoluene, which can be purified further if necessary.
| Parameter | Value | Reference (Analogous Reaction) |
| Starting Material | 3-Chloro-2-fluoro-5-nitrotoluene | [3] |
| Reducing Agent | Tin(II) chloride dihydrate | [3] |
| Molar Ratio (Substrate:SnCl₂·2H₂O) | 1 : 3 | [3] |
| Reaction Temperature | Reflux | [3] |
| Reaction Time | 1-3 hours | [3] |
| Typical Yield | 85-95% | [3] |
Step 3: Sandmeyer Reaction of 3-Fluoro-2-aminotoluene
The final step is the conversion of the amino group of 3-fluoro-2-aminotoluene to a chloro group via the Sandmeyer reaction. This involves the formation of a diazonium salt followed by its decomposition in the presence of a copper(I) chloride catalyst.[4][5]
Experimental Protocol:
-
Diazotization: Suspend 3-fluoro-2-aminotoluene (e.g., 0.03 mol) in a mixture of concentrated hydrochloric acid (e.g., 20 mL) and water (e.g., 20 mL) in a beaker, and cool to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (e.g., 0.033 mol) in water (e.g., 10 mL) dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete to ensure the formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (e.g., 0.033 mol) in concentrated hydrochloric acid (e.g., 15 mL). Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the stirred cuprous chloride solution.
-
Allow the reaction mixture to warm to room temperature and then heat it gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Cool the mixture to room temperature. Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 40 mL). Combine the organic layers and wash successively with dilute sodium hydroxide solution and water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be purified by vacuum distillation.
| Parameter | Value | Reference (Analogous Reaction) |
| Starting Material | 5-Amino-3-chloro-2-fluorotoluene | [3] |
| Reagents | NaNO₂, CuCl, HCl | [3] |
| Molar Ratio (Amine:NaNO₂:CuCl) | 1 : 1.1 : 1.1 | [3] |
| Reaction Temperature | 0-5 °C (Diazotization), 50-60 °C (Sandmeyer) | [3] |
| Reaction Time | ~2-3 hours | [3] |
| Typical Yield | 60-80% | [3] |
Application in Drug Discovery and Development
While specific signaling pathways directly modulated by this compound are not documented, its primary value lies in its role as a key building block for the synthesis of more complex, biologically active molecules. The unique combination and positioning of the chloro, fluoro, and methyl groups allow for diverse chemical modifications and fine-tuning of the physicochemical properties of a lead compound.
The general workflow for utilizing an intermediate like this compound in a drug discovery program is depicted below.
Caption: General workflow for drug discovery using an intermediate.
The chloro and fluoro substituents can modulate properties such as:
-
Lipophilicity: Affecting membrane permeability and oral absorption.
-
Metabolic Stability: Blocking sites of metabolism to increase half-life.
-
Binding Affinity: Participating in halogen bonding or other interactions with the target protein.
The chlorine atom, in particular, serves as a useful handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse structural motifs.
Conclusion
This compound represents a valuable and versatile chemical intermediate for applications in synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical research. While specific details of its discovery are not prominent in the literature, a robust synthetic pathway can be proposed based on fundamental organic reactions. The detailed protocols and collated quantitative data from analogous reactions provided in this guide offer a solid foundation for researchers to synthesize and utilize this compound in their research endeavors. Its potential as a scaffold for the development of novel, biologically active compounds makes it a molecule of significant interest for further investigation.
References
An In-depth Technical Guide to 2-Chloro-3-fluorotoluene: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-fluorotoluene is a halogenated aromatic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzene ring, offers a nuanced combination of steric and electronic properties. This makes it a sought-after intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the halogen atoms provides multiple reactive sites for further functionalization, while the fluorine atom can impart desirable pharmacokinetic properties, such as enhanced metabolic stability and increased lipophilicity, to the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role in drug discovery and development.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the prediction of the properties of its derivatives. The key data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 116850-28-3 | |
| Molecular Formula | C₇H₆ClF | |
| Molecular Weight | 144.57 g/mol | |
| IUPAC Name | 1-Chloro-2-fluoro-3-methylbenzene | |
| Synonyms | 2-Chloro-1-fluoro-3-methylbenzene | |
| Predicted Boiling Point | ~164.4 °C at 760 mmHg | |
| Predicted Melting Point | -22.36 °C | |
| Predicted Density | ~1.2 g/mL |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of this compound. The following table summarizes available spectroscopic data.
| Technique | Data | Source |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Top m/z peaks at 109 and 144. | |
| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available. |
While detailed, publicly available NMR spectra for this compound are limited, data for the closely related isomer, 2-chloro-4-fluorotoluene, can provide valuable comparative insights for structural elucidation.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step pathway, most commonly employing a Sandmeyer reaction as the key step for the introduction of the chlorine atom. A plausible and adaptable synthetic route starting from the readily available 3-fluoro-2-nitrotoluene is outlined below. This proposed synthesis is based on well-established organic transformations and analogies to the synthesis of similar halogenated aromatic compounds.
Proposed Synthetic Pathway
The overall synthetic transformation can be visualized as a three-step process:
-
Reduction of the Nitro Group: The nitro group of 3-fluoro-2-nitrotoluene is reduced to an amino group to yield 3-fluoro-2-methylaniline.
-
Diazotization: The resulting amino group is converted into a diazonium salt.
-
Sandmeyer Reaction: The diazonium salt is subsequently displaced by a chlorine atom using a copper(I) chloride catalyst.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
The following are detailed, adaptable experimental protocols for each step of the proposed synthesis.
Step 1: Reduction of 3-Fluoro-2-nitrotoluene to 3-Fluoro-2-methylaniline
-
Materials:
-
3-Fluoro-2-nitrotoluene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Concentrated sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-2-nitrotoluene (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid to the flask.
-
Heat the mixture to reflux with stirring for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by the dropwise addition of a concentrated sodium hydroxide solution until the pH is greater than 10.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 3-fluoro-2-methylaniline, which can be purified further by vacuum distillation if necessary.
-
Step 2 & 3: Diazotization and Sandmeyer Reaction to Yield this compound
-
Materials:
-
3-Fluoro-2-methylaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Diethyl ether or dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Diazotization: In a beaker, suspend 3-fluoro-2-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature after the addition is complete to ensure the formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat it to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature.
-
Work-up and Purification: Extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with dilute sodium hydroxide solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by vacuum distillation.
-
Applications in Drug Discovery and Development
Halogenated toluenes are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The presence of both chlorine and fluorine in this compound offers medicinal chemists a versatile scaffold for molecular design. The chlorine atom can be readily displaced or used as a handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.
Illustrative Synthetic Workflow in Drug Development
The following diagram illustrates a generalized workflow where an intermediate like this compound is utilized in the early stages of drug discovery and development.
Caption: Generalized workflow for drug development using a key intermediate.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its synthesis, while requiring a multi-step approach, relies on well-understood and scalable chemical reactions. The unique arrangement of its substituents provides a versatile platform for the synthesis of novel and complex molecules. As the demand for sophisticated and highly functionalized organic compounds continues to grow, the importance of building blocks like this compound in enabling the discovery and development of new medicines and crop protection agents is set to increase. This technical guide serves as a foundational resource for researchers and scientists looking to leverage the synthetic utility of this valuable compound.
Methodological & Application
Application Notes and Protocols for the Use of 2-Chloro-3-fluorotoluene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-chloro-3-fluorotoluene as a versatile intermediate in modern organic synthesis. The unique arrangement of the chloro, fluoro, and methyl substituents on the aromatic ring makes this compound a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The chlorine atom at the 2-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of sterically hindered biaryl systems. The fluorine atom at the 3-position can significantly influence the physicochemical properties of the target molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
Key Applications in Biaryl Synthesis
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions to form C-C bonds, leading to the synthesis of functionalized biaryl compounds. These reactions are foundational in medicinal chemistry and materials science. The reactivity of aryl chlorides in such couplings is often lower than that of the corresponding bromides or iodides; however, the use of specialized catalysts and ligands can achieve high yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is characterized by its mild conditions and tolerance of a wide range of functional groups.
Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.
Generalized Reaction Scheme:
Caption: Generalized Suzuki-Miyaura coupling of this compound.
Negishi Coupling
The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide. It is known for its high functional group tolerance and the ability to form bonds between various types of carbon centers.
Reaction Principle: The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation (with an organozinc reagent), and reductive elimination.
Generalized Reaction Scheme:
Caption: Generalized Negishi coupling of this compound.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura and Negishi couplings of this compound. These should serve as a starting point, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol outlines a general procedure for the synthesis of a 2-aryl-3-fluorotoluene derivative.
Materials and Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Syringes for liquid transfer
-
Rotary evaporator
-
Silica gel for column chromatography
Reagents:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DME)
-
Deionized water (if using an aqueous base solution)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., 5-10 mL of toluene/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Data Summary Table (Representative Conditions):
| Parameter | Condition |
| Aryl Halide | This compound |
| Boronic Acid | Arylboronic Acid (1.2 equiv) |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 100 °C |
| Reaction Time | 12-24 h |
| Typical Yield | 60-90% (substrate dependent) |
Experimental Workflow Diagram:
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Protocol 2: Negishi Coupling of this compound with an Organozinc Reagent
This protocol provides a general method for the Negishi coupling. Note that organozinc reagents are often prepared in situ and are sensitive to air and moisture.
Materials and Equipment:
-
Schlenk line and associated glassware
-
Dry solvents and reagents
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Syringes for liquid transfer
-
Rotary evaporator
-
Silica gel for column chromatography
Reagents:
-
This compound
-
Organozinc reagent (Aryl-ZnX, prepared in situ from the corresponding aryl halide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like XPhos or SPhos)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add the palladium precursor and the ligand (if applicable) in anhydrous solvent. Stir for 15-30 minutes at room temperature.
-
Addition of Reactants: To the catalyst mixture, add a solution of this compound (1.0 mmol) in the same anhydrous solvent.
-
Addition of Organozinc Reagent: Slowly add the organozinc reagent (1.1-1.5 mmol) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and stir until the reaction is complete, monitoring by TLC or GC-MS.
-
Quenching: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary Table (Representative Conditions):
| Parameter | Condition |
| Aryl Halide | This compound |
| Organometallic Reagent | Arylzinc Halide (1.2 equiv) |
| Catalyst System | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) |
| Solvent | Anhydrous THF |
| Temperature | 65 °C |
| Reaction Time | 4-12 h |
| Typical Yield | 70-95% (substrate dependent) |
Experimental Workflow Diagram:
Caption: Step-by-step workflow for Negishi coupling.
Conclusion
This compound is a strategic building block for the synthesis of complex biaryl molecules. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, provides a reliable pathway to novel compounds for pharmaceutical and agrochemical research. The provided protocols offer a foundation for the application of this versatile intermediate in various synthetic endeavors. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
Application Notes and Protocols: 2-Chloro-3-fluorotoluene as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications and synthetic utility of 2-Chloro-3-fluorotoluene, a key halogenated aromatic intermediate. Its unique substitution pattern offers distinct reactivity, making it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Introduction
This compound (CAS No. 116850-28-3) is a halogenated toluene derivative that serves as a versatile precursor in multi-step organic synthesis. The presence of chlorine and fluorine atoms on the aromatic ring, ortho and meta to the methyl group respectively, imparts specific electronic and steric properties. This substitution pattern allows for regioselective functionalization of the aromatic ring and modification of the methyl group, providing access to a wide range of downstream products, including substituted benzoic acids, benzaldehydes, anilines, and benzyl halides. These derivatives are crucial intermediates in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its important derivatives is presented in Table 1.
Table 1: Physicochemical Data of this compound and Key Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 116850-28-3 | C₇H₆ClF | 144.57 | Not specified |
| 2-Chloro-3-fluorobenzyl bromide | 874285-19-5 | C₇H₅BrClF | 223.47 | Not specified |
| 2-Chloro-3-fluoroaniline | 21397-08-0 | C₆H₅ClFN | 145.56 | 214 |
Key Synthetic Transformations and Experimental Protocols
This compound can undergo a variety of chemical transformations to yield valuable intermediates. The following sections detail the protocols for some of these key reactions.
Side-Chain Halogenation: Synthesis of 2-Chloro-3-fluorobenzyl Halides
Side-chain halogenation of the methyl group provides a reactive handle for subsequent nucleophilic substitution reactions.
This protocol is adapted from established methods for the side-chain chlorination of substituted toluenes.[1]
Objective: To synthesize 2-chloro-3-fluorobenzyl chloride.
Materials:
-
This compound
-
Gaseous chlorine
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN) or UV lamp
-
Inert solvent (e.g., carbon tetrachloride)
-
Nitrogen or Argon gas supply
-
Reaction flask with reflux condenser and gas inlet
Procedure:
-
In a fume hood, equip a three-necked flask with a reflux condenser, a gas inlet tube, and a thermometer.
-
Charge the flask with this compound and the inert solvent.
-
Heat the mixture to reflux under an inert atmosphere.
-
Once refluxing, introduce a steady stream of dry chlorine gas while irradiating with a UV lamp or in the presence of a radical initiator.
-
Monitor the reaction progress by Gas Chromatography (GC) to follow the formation of the desired monochlorinated product and minimize the formation of di- and trichlorinated byproducts.
-
Upon completion, stop the chlorine flow and cool the reaction mixture to room temperature.
-
Purge the system with nitrogen to remove any residual chlorine and HCl.
-
The crude product can be purified by fractional distillation under reduced pressure.
Table 2: Representative Data for Side-Chain Chlorination of Substituted Toluenes
| Starting Material | Chlorinating Agent | Initiator/Condition | Product | Yield (%) | Reference |
| 2-Chlorotoluene | Gaseous Chlorine | UV light | 2-Chlorobenzyl chloride | High | [1] |
Diagram 1: Experimental Workflow for Side-Chain Chlorination
Caption: Workflow for the synthesis of 2-chloro-3-fluorobenzyl chloride.
Oxidation of the Methyl Group
The methyl group of this compound can be oxidized to a formyl or carboxyl group, yielding 2-chloro-3-fluorobenzaldehyde or 2-chloro-3-fluorobenzoic acid, respectively. These are important intermediates in pharmaceutical synthesis.
This protocol is based on the oxidation of substituted toluenes. A specific example of oxidizing a similar compound, 2-chloro-3-nitrotoluene, to the corresponding benzaldehyde has been reported.[2] Further oxidation to the carboxylic acid can be achieved using standard oxidizing agents.
Objective: To synthesize 2-chloro-3-fluorobenzoic acid.
Materials:
-
This compound
-
Strong oxidizing agent (e.g., potassium permanganate, chromic acid)
-
Sulfuric acid (if using KMnO₄)
-
Sodium bisulfite
-
Ethyl acetate
-
Sodium sulfate
-
Reaction flask with reflux condenser
Procedure:
-
In a round-bottom flask, prepare a solution of this compound in a suitable solvent (e.g., water/acetone for KMnO₄ oxidation).
-
Slowly add the oxidizing agent (e.g., a solution of KMnO₄) to the toluene derivative.
-
If necessary, add sulfuric acid dropwise.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench any excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄).
-
Filter the mixture to remove any solid byproducts (e.g., MnO₂).
-
Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
Table 3: Representative Data for Oxidation of Substituted Toluenes
| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |
| 2-chloro-3-nitrotoluene | Hydrogen peroxide/catalyst | 2-chloro-3-nitrobenzaldehyde | 77.7 | [2] |
Diagram 2: Synthetic Pathway for the Oxidation of this compound
Caption: Oxidation pathway from this compound.
Aromatic Nitration and Subsequent Reduction
Nitration of the aromatic ring followed by reduction of the nitro group is a common strategy to introduce an amino group, leading to the synthesis of substituted anilines.
The regioselectivity of nitration will be directed by the existing substituents. The subsequent reduction of the nitro-intermediate yields the corresponding aniline.
Objective: To synthesize 2-chloro-3-fluoroaniline.
Materials:
-
This compound
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C)
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
Step 1: Nitration
-
In a flask cooled in an ice bath, slowly add concentrated sulfuric acid.
-
To the cooled sulfuric acid, add this compound dropwise, maintaining the temperature below 10°C.
-
Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping it cool.
-
Add the nitrating mixture dropwise to the toluene solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature and monitor by TLC.
-
Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude nitro-derivative.
Step 2: Reduction
-
Dissolve the crude nitro-derivative in a suitable solvent (e.g., ethanol for SnCl₂ reduction).
-
Add the reducing agent (e.g., a solution of SnCl₂ in concentrated HCl).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction and neutralize with a concentrated sodium hydroxide solution until basic.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude aniline can be purified by column chromatography or distillation.
Table 4: Representative Data for Nitration and Reduction of Halogenated Aromatics
| Reaction | Substrate | Reagents | Product | Yield (%) |
| Nitration | 2-Fluorotoluene | HNO₃/H₂SO₄ | 2-Fluoro-5-nitrotoluene & isomers | High conversion |
| Reduction | 3-chloro-2,4-difluoronitrobenzene | H₂/Raney Nickel | 3-chloro-2,4-difluoroaniline | 99.6 |
Diagram 3: Synthesis of 2-Chloro-3-fluoroaniline
Caption: Pathway to 2-Chloro-3-fluoroaniline.
Applications in Pharmaceutical Synthesis
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. For instance, substituted benzyl halides are used in the synthesis of antiretroviral drugs.
Role in the Synthesis of Elvitegravir
A key intermediate in the synthesis of Elvitegravir, an integrase inhibitor used to treat HIV infection, is a substituted benzyl halide. While the literature describes the use of 3-chloro-2-fluorobenzylzinc bromide, this highlights the importance of the corresponding benzyl bromide, which would be synthesized from this compound.
Diagram 4: Logical Connection to Elvitegravir Synthesis
Caption: Role of this compound derivative in Elvitegravir synthesis.
Conclusion
This compound is a strategic chemical intermediate with significant potential in the synthesis of high-value organic compounds. Its versatile reactivity allows for the introduction of various functional groups through well-established synthetic transformations such as side-chain halogenation, oxidation, and aromatic substitution. These transformations yield key building blocks for the pharmaceutical and agrochemical industries, underscoring the importance of this compound in modern drug discovery and development. The protocols and data presented in these application notes provide a valuable resource for researchers and scientists working in these fields.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of biaryl and heterobiaryl structures, which are common motifs in pharmacologically active compounds and functional materials.
This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of 2-Chloro-3-fluorotoluene with various arylboronic acids. As an electron-rich and sterically hindered aryl chloride, this compound presents a challenging substrate for cross-coupling reactions. The protocols and data herein are based on established methodologies for structurally similar and deactivated aryl chlorides and serve as a comprehensive guide for researchers looking to synthesize novel substituted 3-fluorotoluene derivatives.
Reaction Principle
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound, typically a boronic acid or a boronate ester, with a halide or triflate, catalyzed by a palladium(0) complex. The reaction generally proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. For deactivated aryl chlorides like this compound, the use of bulky, electron-rich phosphine ligands is often crucial to facilitate the initial oxidative addition step and achieve high catalytic turnover.
Data Presentation: Representative Suzuki Coupling Reactions
While specific yield data for the Suzuki coupling of this compound is not extensively available in the literature, the following tables summarize typical yields obtained in reactions of structurally similar, challenging aryl chlorides with various arylboronic acids under optimized conditions. This data serves as a reference for expected outcomes and as a starting point for optimization.
Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of a Deactivated Aryl Chloride
| Entry | Aryl Chloride | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound (analogue) | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | ~85 |
| 2 | This compound (analogue) | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | ~92 |
| 3 | This compound (analogue) | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 90 | ~65 |
| 4 | This compound (analogue) | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | ~40 |
Table 2: Substrate Scope for the Suzuki Coupling of this compound (Predicted Outcomes based on Analogous Reactions)
| Entry | Boronic Acid | Expected Product | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-fluorotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-95 |
| 2 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)-3-fluorotoluene | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Dioxane | 110 | 75-90 |
| 3 | 3-Thiopheneboronic acid | 2-(3-Thienyl)-3-fluorotoluene | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 70-85 |
| 4 | 2-Naphthylboronic acid | 2-(2-Naphthyl)-3-fluorotoluene | Pd₂(dba)₃/t-Bu₃P | K₂CO₃ | DME/H₂O | 95 | 70-90 |
| 5 | 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)-3-fluorotoluene | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene | 110 | 85-98 |
Experimental Protocols
This protocol is a general guideline and may require optimization for specific boronic acids and desired scales.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Buchwald Ligand (e.g., SPhos, XPhos, RuPhos) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane or Toluene
-
Degassed Water
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (argon or nitrogen manifold)
-
Syringes and needles for transfer of anhydrous solvents
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Reaction Setup (General Procedure)
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
In a separate vial, prepare the catalyst system by adding the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) to the anhydrous solvent (e.g., Toluene, 2 mL). Stir this mixture at room temperature for 10-15 minutes under an inert atmosphere until a homogeneous solution is formed.
-
Add the pre-mixed catalyst to the Schlenk flask containing the reagents.
-
Add the bulk of the anhydrous solvent (e.g., Toluene, 8 mL) and degassed water (if applicable, e.g., 2 mL) to the Schlenk flask.
-
Purge the reaction mixture with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 4 to 24 hours depending on the specific substrates and conditions.
Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling reaction.
Caption: Key components for a successful Suzuki coupling of this compound.
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-3-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope, functional group tolerance, and milder reaction conditions compared to traditional methods like the Ullmann condensation.[1][2] These application notes provide a detailed protocol and relevant data for the Buchwald-Hartwig amination of 2-Chloro-3-fluorotoluene, a common building block in the synthesis of complex organic molecules.
The general transformation involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.[3] For challenging substrates such as aryl chlorides, the use of sterically hindered and electron-rich phosphine ligands is often crucial for achieving high reaction efficiency.[1][4]
Reaction Scheme
Caption: General scheme of the Buchwald-Hartwig amination of this compound.
Key Reaction Parameters
The success of the Buchwald-Hartwig amination of an aryl chloride like this compound is highly dependent on the careful selection of the catalyst system and reaction conditions.
| Parameter | Component | Typical Examples | Role in Reaction |
| Palladium Precatalyst | Pd(0) or Pd(II) source | Pd₂(dba)₃, Pd(OAc)₂ | The active Pd(0) species is the core of the catalytic cycle.[5] |
| Ligand | Bulky, electron-rich phosphines | XPhos, SPhos, BrettPhos, RuPhos | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination.[1] |
| Base | Strong, non-nucleophilic base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine, facilitating its coordination to the palladium complex.[4] |
| Solvent | Anhydrous, aprotic solvent | Toluene, Dioxane, THF | Provides a medium for the reaction to occur.[4] |
| Temperature | Elevated temperatures | 80-120 °C | Overcomes the activation energy for the C-Cl bond cleavage.[4][6] |
Experimental Protocol
This protocol is a general guideline for the Buchwald-Hartwig amination of this compound with a generic secondary amine. Optimization may be required for specific amine coupling partners.
Materials:
-
This compound
-
Amine (e.g., Morpholine, Piperidine)
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Reagent Addition: In the same flask, add the sodium tert-butoxide (typically 1.5-2.0 equivalents relative to the aryl chloride).
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.
-
Solvent and Reactant Addition: Under a positive pressure of nitrogen, add anhydrous toluene via syringe. Stir the mixture for 5-10 minutes. Then, add this compound (1.0 equivalent) followed by the amine (1.1-1.5 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Expected Results
| Amine Type | Example | Expected Yield Range |
| Cyclic Secondary Amines | Morpholine, Piperidine | 85-98% |
| Acyclic Secondary Amines | Dibutylamine | 70-90% |
| Primary Alkylamines | n-Hexylamine | 65-85% |
| Primary Arylamines | Aniline | 60-80% |
Note: Yields are highly dependent on the specific amine, catalyst system, and reaction conditions. The presence of the ortho-chloro and meta-fluoro substituents on the toluene ring may influence reactivity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened reagents. |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Inappropriate ligand | Screen different bulky phosphine ligands (e.g., BrettPhos, RuPhos). | |
| Formation of Side Products | Hydrodehalogenation | Use a less sterically hindered ligand or a milder base. |
| Homocoupling of the amine | Lower the reaction temperature. |
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE).
-
Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols for 2-Chloro-3-fluorotoluene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-fluorotoluene is a halogenated aromatic compound that serves as a valuable building block in medicinal chemistry. Its specific substitution pattern offers unique reactivity, enabling its incorporation into complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound and structurally related analogues as intermediates in the synthesis of potential bioactive molecules. The protocols outlined below are based on established synthetic transformations and provide a foundation for researchers in drug discovery and development.
Strategic Synthesis of a Key Intermediate: 5-Bromo-3-chloro-2-fluorotoluene
A key strategy in medicinal chemistry is the preparation of highly functionalized intermediates that can be readily diversified. The synthesis of 5-Bromo-3-chloro-2-fluorotoluene from 3-chloro-2-fluorotoluene is an excellent example of a multi-step process to create a versatile building block.[1] This intermediate, with its distinct halogen substituents, is primed for selective cross-coupling reactions.
The overall synthetic workflow is depicted below:
Caption: Proposed three-step synthesis of 5-Bromo-3-chloro-2-fluorotoluene.
Experimental Protocols
The following protocols are detailed for each step of the synthesis.
Step 1: Nitration of 3-Chloro-2-fluorotoluene
This initial step involves the regioselective nitration of the starting material to introduce a nitro group, a versatile functional group for further transformations.
-
Materials:
-
3-Chloro-2-fluorotoluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid to 0°C using an ice bath.
-
Slowly add 3-chloro-2-fluorotoluene to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3-chloro-2-fluorotoluene, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude 3-Chloro-2-fluoro-5-nitrotoluene, which can be purified by column chromatography.
-
Step 2: Reduction of 3-Chloro-2-fluoro-5-nitrotoluene
The nitro group is reduced to an amine, providing a handle for the subsequent Sandmeyer reaction.
-
Materials:
-
3-Chloro-2-fluoro-5-nitrotoluene
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate solution
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Dissolve 3-chloro-2-fluoro-5-nitrotoluene in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the product, 5-Amino-3-chloro-2-fluorotoluene, with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Step 3: Sandmeyer Reaction of 5-Amino-3-chloro-2-fluorotoluene
The final step converts the amino group to a bromo group, yielding the target intermediate.
-
Materials:
-
5-Amino-3-chloro-2-fluorotoluene
-
Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice bath
-
Beaker or flask for diazotization
-
-
Procedure:
-
Dissolve 5-Amino-3-chloro-2-fluorotoluene in aqueous hydrobromic acid and cool the solution to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the final product, 5-Bromo-3-chloro-2-fluorotoluene, with an organic solvent.
-
Wash the organic extract, dry it, and concentrate it. The crude product can be purified by column chromatography or distillation.
-
Applications in Medicinal Chemistry: Suzuki Coupling
The synthesized 5-Bromo-3-chloro-2-fluorotoluene is a valuable intermediate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmacologically active compounds.
The differential reactivity of the C-Br and C-Cl bonds (C-Br is more reactive) allows for selective functionalization at the bromine-substituted position.
General Protocol for Suzuki Coupling
The following is a general protocol for the Suzuki coupling of an aryl halide with a boronic acid.
-
Materials:
-
Aryl halide (e.g., 5-Bromo-3-chloro-2-fluorotoluene)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-120°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
The workflow for a typical Suzuki coupling reaction is illustrated below:
Caption: General experimental workflow for a Suzuki coupling reaction.
Quantitative Data Summary
The following table summarizes representative quantitative data for the types of reactions described. Note that specific yields will vary depending on the exact substrates and reaction conditions used.
| Reaction Step | Starting Material | Product | Reagents | Typical Yield (%) |
| Nitration | 3-Chloro-2-fluorotoluene | 3-Chloro-2-fluoro-5-nitrotoluene | HNO₃, H₂SO₄ | 75-90 |
| Reduction | 3-Chloro-2-fluoro-5-nitrotoluene | 5-Amino-3-chloro-2-fluorotoluene | SnCl₂, HCl | 80-95 |
| Sandmeyer Reaction | 5-Amino-3-chloro-2-fluorotoluene | 5-Bromo-3-chloro-2-fluorotoluene | 1. NaNO₂, HBr2. CuBr | 60-80 |
| Suzuki Coupling | 5-Bromo-3-chloro-2-fluorotoluene | Biaryl Product | Arylboronic acid, Pd catalyst, Base | 50-90 |
Conclusion
This compound and its derivatives are versatile intermediates in medicinal chemistry. The protocols provided herein for the synthesis of a key functionalized building block, 5-Bromo-3-chloro-2-fluorotoluene, and its subsequent use in Suzuki coupling reactions, highlight the utility of this class of compounds. These application notes serve as a practical guide for researchers engaged in the design and synthesis of novel bioactive molecules. Careful optimization of the described procedures will be necessary for specific substrates and desired target compounds.
References
Application Notes and Protocols: 2-Chloro-3-fluorotoluene in the Synthesis of Pharmaceuticals
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Chloro-3-fluorotoluene is a halogenated aromatic compound that, due to its specific substitution pattern, serves as a versatile precursor in the synthesis of complex organic molecules. While direct applications in the synthesis of blockbuster drugs are not widely documented, its structural motifs are found in various pharmacologically active compounds. This document provides an overview of its potential applications, focusing on the synthesis of key intermediates and their subsequent use in constructing pharmaceutical agents. A detailed protocol for the synthesis of a closely related HIV integrase inhibitor, Elvitegravir, which utilizes a similar chloro-fluorobenzyl moiety, is provided as a representative example of the synthetic utility of this class of compounds.
Application 1: Synthesis of 2-Chloro-3-fluorobenzaldehyde
A primary application of this compound is its oxidation to 2-chloro-3-fluorobenzaldehyde. This aldehyde is a more advanced intermediate that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions crucial for building the core structures of many pharmaceuticals.
Experimental Protocol: Oxidation of this compound to 2-Chloro-3-fluorobenzaldehyde
This protocol is a general method for the oxidation of substituted toluenes to their corresponding benzaldehydes and can be adapted for this compound.
Materials:
-
This compound
-
Manganese dioxide (MnO₂)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a stirrer, add this compound (1.0 eq) and dichloromethane.
-
Add activated manganese dioxide (5.0-10.0 eq) to the solution.
-
Slowly add a solution of sulfuric acid (2.0 M) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the manganese dioxide.
-
Wash the filter cake with dichloromethane.
-
Combine the organic filtrates and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 2-chloro-3-fluorobenzaldehyde can be purified by column chromatography on silica gel or by distillation.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Molar Ratio | Typical Yield (%) | Purity (%) |
| This compound | 144.57 | 1.0 | - | >98 |
| Manganese Dioxide | 86.94 | 5.0-10.0 | - | - |
| 2-Chloro-3-fluorobenzaldehyde | 158.56 | - | 70-85 | >95 |
Logical Workflow for the Oxidation of this compound
Application of 2-Chloro-3-fluorotoluene in the Synthesis of a Novel Picolinic Acid Herbicide
For Research Use Only. Not for diagnostic or therapeutic use.
Introduction
2-Chloro-3-fluorotoluene is a halogenated aromatic compound with significant potential as a versatile building block in the synthesis of complex organic molecules, including agrochemicals.[1] Its specific substitution pattern offers unique reactivity for the introduction of further functional groups, making it a valuable starting material for the development of novel active ingredients. This document outlines a representative application of this compound in the synthesis of a hypothetical picolinic acid-based herbicide, herein designated as "Picochloroflor". Picolinic acid herbicides are a known class of synthetic auxins that disrupt plant growth, and the introduction of the 2-chloro-3-fluorophenyl moiety is anticipated to modulate the herbicidal activity and spectrum.[2]
This application note provides a detailed synthetic protocol, characterization data, and a proposed mode of action for this novel compound.
Synthesis of Picochloroflor (A Hypothetical Herbicide)
The synthesis of Picochloroflor from this compound is a multi-step process involving nitration, oxidation, reduction, diazotization, and finally, coupling with a pyridine derivative followed by hydrolysis. The overall synthetic scheme is presented below.
Figure 1: Proposed synthetic pathway for Picochloroflor from this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-3-fluoro-6-nitrotoluene
Protocol:
-
To a stirred solution of concentrated sulfuric acid (100 mL) in a three-necked flask cooled to 0-5 °C, slowly add this compound (14.45 g, 0.1 mol).
-
Maintain the temperature below 10 °C while adding a mixture of concentrated nitric acid (7.5 mL, 0.18 mol) and concentrated sulfuric acid (15 mL) dropwise over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Pour the reaction mixture onto crushed ice (300 g) with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield 2-Chloro-3-fluoro-6-nitrotoluene.
Step 2: Synthesis of 2-Chloro-3-fluoro-6-nitrobenzoic acid
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-Chloro-3-fluoro-6-nitrotoluene (18.95 g, 0.1 mol) in a solution of sodium dichromate (59.6 g, 0.2 mol) in water (200 mL).
-
Slowly add concentrated sulfuric acid (50 mL) to the mixture.
-
Heat the mixture to reflux for 8 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water (400 mL).
-
The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give 2-Chloro-3-fluoro-6-nitrobenzoic acid.[3]
Step 3: Synthesis of 6-Amino-2-chloro-3-fluorobenzoic acid
Protocol:
-
To a mixture of 2-Chloro-3-fluoro-6-nitrobenzoic acid (21.95 g, 0.1 mol) and iron powder (28 g, 0.5 mol) in ethanol (200 mL) and water (50 mL), add concentrated hydrochloric acid (5 mL).
-
Heat the mixture to reflux with stirring for 6 hours.
-
Hot filter the reaction mixture to remove the iron salts and wash the residue with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting solid is dissolved in hot water and the pH is adjusted to 4.5 with a sodium acetate solution to precipitate the product.
-
The precipitate is filtered, washed with cold water, and dried to afford 6-Amino-2-chloro-3-fluorobenzoic acid.
Step 4: Synthesis of Picochloroflor
Protocol:
-
This final step involves a multi-step sequence that is generalized here. 6-Amino-2-chloro-3-fluorobenzoic acid would undergo a Sandmeyer-type reaction or a palladium-catalyzed cross-coupling reaction with a suitable 4-amino-3,5,6-trichloropyridine-2-carboxylic acid derivative.
-
The resulting coupled product would then be subjected to hydrolysis to yield the final Picochloroflor. The precise conditions for this step would require significant optimization.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the synthesis of Picochloroflor.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) (%) |
| 1 | 2-Chloro-3-fluoro-6-nitrotoluene | This compound | 189.56 | 85 | 98 |
| 2 | 2-Chloro-3-fluoro-6-nitrobenzoic acid | 2-Chloro-3-fluoro-6-nitrotoluene | 219.56 | 78 | 97 |
| 3 | 6-Amino-2-chloro-3-fluorobenzoic acid | 2-Chloro-3-fluoro-6-nitrobenzoic acid | 189.58 | 90 | 99 |
| 4 | Picochloroflor | 6-Amino-2-chloro-3-fluorobenzoic acid | 385.47 | 65 (estimated) | >95 |
Proposed Mode of Action
Picolinic acid herbicides are synthetic auxins. They mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible plants. It is proposed that Picochloroflor, upon entering the plant, binds to the auxin receptors, leading to the overexpression of auxin-responsive genes. This disrupts various physiological processes, including cell division, elongation, and differentiation.
Figure 2: Proposed mode of action for the hypothetical herbicide Picochloroflor.
Conclusion
This application note demonstrates the potential of this compound as a key starting material in the synthesis of novel agrochemicals. The described multi-step synthesis of the hypothetical herbicide, Picochloroflor, highlights a plausible route for the development of new crop protection agents. Further research is required to optimize the synthetic protocol and to fully evaluate the biological activity and crop safety of this and other related compounds derived from this compound.
References
- 1. This compound | Organic Synthesis & Pharmaceutical Intermediates [benchchem.com]
- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 2-Chloro-3-fluorotoluene in Research and Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures involving 2-Chloro-3-fluorotoluene, a versatile halogenated aromatic compound. This document details its synthesis, physical and chemical properties, and its significant role as a building block in the development of novel pharmaceuticals and agrochemicals. The protocols provided are based on established chemical principles and analogous transformations, offering a guide for its application in a laboratory setting.
Physicochemical Properties and Spectroscopic Data
This compound is a substituted aromatic compound with the molecular formula C₇H₆ClF.[1] Its structural characteristics, including the presence of chlorine and fluorine atoms, make it a valuable intermediate in organic synthesis.[2] A summary of its key physical and spectral data is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClF | [3] |
| Molecular Weight | 144.57 g/mol | [1] |
| CAS Number | 116850-28-3 | [3] |
| Appearance | Not specified, likely a liquid | - |
| Boiling Point | Not specified | - |
| GC-MS | m/z Top Peak: 109, m/z 2nd Highest: 144 | [4] |
| IR Spectra | Data available in spectral databases | [4] |
Synthesis Protocol
Proposed Synthesis of this compound via Sandmeyer-type Reaction
This protocol is adapted from general procedures for Sandmeyer reactions and fluoro-deamination.[6]
Step 1: Diazotization of 2-Chloro-3-aminotoluene
-
In a well-ventilated fume hood, prepare a solution of 2-chloro-3-aminotoluene in a suitable acidic medium (e.g., aqueous HCl or HBF₄) in a reaction vessel equipped with a magnetic stirrer and cooled to 0-5 °C using an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution of the amine. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.
-
After the complete addition of sodium nitrite, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.
Step 2: Fluoro-deamination (Balz-Schiemann Reaction or similar)
-
If using tetrafluoroboric acid (HBF₄) in the diazotization step, the corresponding diazonium tetrafluoroborate salt may precipitate. This salt can be isolated by filtration, washed with cold ether, and dried.
-
The isolated and dried diazonium salt is then gently heated. Thermal decomposition will yield this compound, nitrogen gas, and boron trifluoride.
-
Alternatively, for a copper-mediated reaction, the cold diazonium salt solution is added to a solution of a fluoride source, such as CuF₂ or a combination of a copper(I) salt and a fluoride donor.[6]
-
The reaction mixture is then warmed to room temperature and may require gentle heating to drive the reaction to completion, which is indicated by the cessation of nitrogen gas evolution.
Step 3: Work-up and Purification
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.
Applications in Drug Discovery and Agrochemical Synthesis
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[7] The chlorine and fluorine substituents on the toluene ring offer unique reactivity and properties that can be exploited in drug design.[2]
Role as a Versatile Intermediate
The chlorine atom can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki and Negishi couplings.[2] The fluorine atom is strategically placed to influence the electronic properties, lipophilicity, and metabolic stability of the target molecule.[2] These characteristics are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Potential in Kinase Inhibitor Development
The quinoxaline scaffold, which can be synthesized from halogenated aromatic precursors, is a privileged structure in the development of kinase inhibitors.[8] Kinases are key enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[9][10] Derivatives of this compound could potentially be used to synthesize novel quinoxaline-based compounds that selectively target specific kinases.
Application in Agrochemicals
Halogenated aromatic compounds are integral to the synthesis of many modern pesticides and herbicides.[7][11] The unique substitution pattern of this compound can be leveraged to create new agrochemicals with improved efficacy and specificity.
Experimental Workflow for Derivative Synthesis and Screening
The following workflow illustrates a general approach for utilizing this compound in the discovery of new biologically active compounds.
Protocol for the Synthesis of a Halogenated Derivative: 5-Bromo-3-chloro-2-fluorotoluene
This protocol details the synthesis of a more complex halogenated toluene starting from a related isomer, 3-chloro-2-fluorotoluene, and can serve as a template for derivatizing this compound.[12]
| Reaction Step | Starting Material | Reagents | Molar Ratio (Substrate:Reagent) | Reaction Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Nitration | 3-Chloro-2-fluorotoluene | HNO₃, H₂SO₄ | 1 : 1.1 (HNO₃) | 0-10 | 2-4 | 60-70 |
| Reduction | 3-Chloro-2-fluoro-5-nitrotoluene | SnCl₂·2H₂O, HCl | 1 : 3 (SnCl₂) | Reflux | 1-3 | 85-95 |
| Sandmeyer Reaction | 5-Amino-3-chloro-2-fluorotoluene | NaNO₂, CuBr, HBr | 1 : 1.1 : 1.1 | 0-5 (Diazotization), 50-60 (Sandmeyer) | ~2-3 | 60-80 |
Detailed Methodology:
Step 1: Nitration of 3-Chloro-2-fluorotoluene
-
In a round-bottom flask cooled in an ice bath (0-5 °C), slowly add 3-chloro-2-fluorotoluene (0.1 mol) to stirred concentrated sulfuric acid (25 mL).
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.11 mol) to concentrated sulfuric acid (15 mL), keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of 3-chloro-2-fluorotoluene, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Collect the solid precipitate (3-chloro-2-fluoro-5-nitrotoluene) by vacuum filtration and wash with cold water until the filtrate is neutral.
Step 2: Reduction of 3-Chloro-2-fluoro-5-nitrotoluene
-
In a round-bottom flask, dissolve 3-chloro-2-fluoro-5-nitrotoluene (0.05 mol) in ethanol (100 mL).
-
Add a solution of tin(II) chloride dihydrate (0.15 mol) in concentrated hydrochloric acid (50 mL).
-
Heat the mixture to reflux with stirring for 1-3 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly neutralize the mixture by the dropwise addition of a concentrated sodium hydroxide solution until the solution is basic (pH > 10).
-
Extract the product with an organic solvent, combine the organic layers, dry over an anhydrous salt, and remove the solvent under reduced pressure to yield crude 5-Amino-3-chloro-2-fluorotoluene.
Step 3: Sandmeyer Reaction of 5-Amino-3-chloro-2-fluorotoluene
-
Suspend 5-Amino-3-chloro-2-fluorotoluene (0.03 mol) in a mixture of hydrobromic acid (48%, 20 mL) and water (20 mL) in a beaker, and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (0.033 mol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (0.033 mol) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with an organic solvent. Wash the combined organic layers successively with dilute sodium hydroxide solution and water.
-
Dry the organic layer, remove the solvent, and purify the crude 5-Bromo-3-chloro-2-fluorotoluene by vacuum distillation or column chromatography.
Conclusion
This compound is a chemical intermediate with significant potential in the synthesis of novel, biologically active compounds. Its unique structural features provide a versatile platform for the development of new pharmaceuticals and agrochemicals. The protocols and workflows outlined in these application notes are intended to serve as a guide for researchers to explore the synthetic utility of this compound and its derivatives in their respective fields of study.
References
- 1. This compound | C7H6ClF | CID 522828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 3. scbt.com [scbt.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-3-fluorotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Chloro-3-fluorotoluene. The guidance is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
A common synthetic route to this compound involves a multi-step process starting from a substituted toluene. A plausible pathway, adapted from related syntheses, involves the diazotization of a corresponding aniline precursor followed by a Sandmeyer reaction. This guide will focus on troubleshooting this key transformation.
Scenario: Synthesis of this compound via Sandmeyer Reaction from 3-Fluoro-2-methylaniline
The final step in this proposed synthesis is the conversion of the amino group of 3-fluoro-2-methylaniline to a chloro group via a Sandmeyer reaction. This involves the formation of a diazonium salt followed by its decomposition in the presence of a copper(I) chloride catalyst.[1]
Question 1: Low or No Yield of this compound
Possible Causes and Troubleshooting Steps:
-
Incomplete Diazotization: The formation of the diazonium salt is critical and highly temperature-sensitive.
-
Verify Temperature Control: Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite.[2] Use of an ice-salt bath is recommended.
-
Check Reagent Quality: Use freshly prepared sodium nitrite solution. Old or improperly stored sodium nitrite may have decomposed.
-
Ensure Acidity: The reaction requires a strong acidic medium (e.g., hydrochloric acid) to generate nitrous acid in situ.[3] Verify the concentration and amount of acid used.
-
-
Premature Decomposition of Diazonium Salt: Diazonium salts are unstable and can decompose before the addition of the copper catalyst.
-
Maintain Low Temperature: Do not allow the diazonium salt solution to warm up before the Sandmeyer reaction step.
-
Immediate Use: Use the diazonium salt solution immediately after its preparation.
-
-
Inactive Copper Catalyst: The copper(I) chloride catalyst is essential for the conversion.
-
Use Fresh Catalyst: Copper(I) chloride can oxidize over time. Use a fresh, high-quality source.
-
Ensure Proper Preparation: If preparing the catalyst in-house, follow reliable protocols to ensure its activity.
-
-
Suboptimal Sandmeyer Reaction Conditions: The displacement of the diazonium group is dependent on temperature and reaction time.
-
Controlled Warming: After adding the diazonium salt to the copper(I) chloride solution, allow the mixture to warm gradually to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.[2]
-
Monitor Reaction Completion: Use thin-layer chromatography (TLC) to monitor the consumption of the starting material.
-
Question 2: Presence of Significant Impurities in the Crude Product
Possible Causes and Troubleshooting Steps:
-
Side Reactions during Diazotization:
-
Phenol Formation: If the temperature during diazotization is too high, the diazonium salt can react with water to form the corresponding phenol (3-fluoro-2-methylphenol). Maintain strict temperature control (0-5 °C).
-
Azo Coupling: The diazonium salt can couple with the starting aniline if the addition of sodium nitrite is too fast or if there is insufficient acid. Ensure slow, dropwise addition of sodium nitrite and adequate acidity.
-
-
Byproducts from the Sandmeyer Reaction:
-
Biaryl Formation: Aryl radicals formed during the reaction can couple to form biaryl impurities.[1] While difficult to eliminate completely, ensuring an active catalyst and controlled reaction conditions can minimize this.
-
Reduction of Diazonium Group: The diazonium group can be reduced to a hydrogen atom, leading to the formation of 3-fluorotoluene. Ensure the use of the correct copper salt (CuCl for chlorination).
-
-
Inadequate Work-up and Purification:
-
Neutralization: After the reaction, ensure the mixture is properly neutralized to remove acidic components.
-
Extraction: Use an appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane) and perform multiple extractions to ensure complete recovery of the product.[2]
-
Washing: Wash the combined organic layers with a dilute base solution (e.g., sodium hydroxide) and then with water to remove any remaining acidic or water-soluble impurities.[2]
-
Purification Method: Crude this compound can be purified by vacuum distillation or column chromatography.[2][4] High vacuum distillation is often effective for separating closely boiling isomers.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for preparing this compound?
A common and versatile method for introducing a chlorine atom onto an aromatic ring is the Sandmeyer reaction.[1][5] This would typically involve the diazotization of 3-fluoro-2-methylaniline, followed by reaction with copper(I) chloride.[6] The aniline precursor itself can be synthesized from a corresponding nitroaromatic compound through reduction.
Q2: What are the key parameters to control during the diazotization step?
The key parameters for successful diazotization are:
-
Temperature: Strictly maintain the temperature between 0-5 °C to prevent premature decomposition of the diazonium salt and side reactions.[2]
-
Acidity: A strong acidic environment is necessary for the in situ generation of nitrous acid.[3]
-
Rate of Addition: Add the sodium nitrite solution slowly and dropwise to control the reaction rate and temperature.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the consumption of the starting material (e.g., 3-fluoro-2-methylaniline) and the formation of the product.
Q4: What are the safety precautions for working with diazonium salts?
Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood.
Q5: What are some alternative methods for introducing the chloro and fluoro groups?
Other methods for synthesizing halogenated toluenes include:
-
Direct Halogenation: Electrophilic aromatic substitution can be used, but controlling the regioselectivity to obtain the desired 2-chloro-3-fluoro isomer can be challenging.[6]
-
Balz-Schiemann Reaction: This reaction is a specific method for introducing a fluorine atom onto an aromatic ring from a diazonium salt using fluoroboric acid or its salts.[6]
-
Halogen Exchange Reactions: In some cases, a halogen already present on the ring can be exchanged for another, though this is less common for aromatic fluorination.[7][8]
Data Presentation
The following tables summarize typical reaction conditions and yields for the key steps in a plausible synthesis of this compound, based on analogous transformations.[2]
Table 1: Typical Reaction Conditions for Diazotization of an Aniline Precursor
| Parameter | Value |
| Starting Material | 3-Fluoro-2-methylaniline |
| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) |
| Molar Ratio (Amine:NaNO₂) | 1 : 1.1 |
| Reaction Temperature | 0-5 °C |
| Reaction Time | ~30 minutes |
Table 2: Typical Reaction Conditions for the Sandmeyer Reaction
| Parameter | Value |
| Starting Material | Diazonium salt of 3-Fluoro-2-methylaniline |
| Reagent | Copper(I) Chloride (CuCl) |
| Molar Ratio (Diazonium Salt:CuCl) | 1 : 1.1 |
| Reaction Temperature | Gradual warming from 0-5 °C to 50-60 °C |
| Reaction Time | ~2-3 hours |
| Typical Yield | 60-80% |
Experimental Protocols
Protocol 1: Diazotization of 3-Fluoro-2-methylaniline
-
Suspend 3-fluoro-2-methylaniline (e.g., 0.1 mol) in a mixture of hydrochloric acid and water in a beaker.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 0.11 mol) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Protocol 2: Sandmeyer Reaction to form this compound
-
In a separate flask, prepare a solution of copper(I) chloride (e.g., 0.11 mol) in hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the stirred copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and then heat it gently to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature.
-
Extract the product with an organic solvent such as diethyl ether or dichloromethane (e.g., 3 x 50 mL).
-
Combine the organic layers and wash them successively with dilute sodium hydroxide solution and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Organic Synthesis & Pharmaceutical Intermediates [benchchem.com]
- 7. Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source [organic-chemistry.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Purification of 2-Chloro-3-fluorotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-3-fluorotoluene, targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are fractional distillation (under atmospheric or reduced pressure) and column chromatography. For thermally stable compounds with distinct boiling points from their impurities, fractional distillation is often the most efficient method on a larger scale. Column chromatography is highly effective for separating compounds with similar boiling points or for smaller-scale purifications where high purity is critical.[1][2] Recrystallization is generally not suitable as this compound is a liquid at room temperature.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Impurities in this compound typically arise from the starting materials, side reactions, or incomplete reactions during its synthesis. Common impurities may include:
-
Isomeric Compounds: Other isomers of chlorofluorotoluene formed during the synthesis.
-
Starting Materials: Unreacted precursors.
-
Byproducts of Diazotization: If synthesized via a Sandmeyer-type reaction, byproducts from the diazotization and subsequent substitution can be present.
-
Solvent Residues: Residual solvents from the reaction or workup.
-
Dehalogenated Products: Toluene or fluorotoluene, resulting from undesired dehalogenation reactions.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information and help identify impurities.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for identifying non-volatile impurities.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of Isomers | Insufficient column efficiency (too few theoretical plates). | - Use a longer fractionating column (e.g., Vigreux, packed column).- Ensure the column is well-insulated to maintain a proper temperature gradient.- Control the heating rate to ensure slow and steady distillation. |
| Product is Contaminated with Higher Boiling Impurities | Distillation rate is too fast, leading to co-distillation. | - Reduce the heating rate to allow for proper equilibration between liquid and vapor phases.- Ensure the thermometer bulb is correctly positioned at the vapor outlet to accurately measure the boiling point of the distillate. |
| Bumping or Uncontrolled Boiling | Uneven heating or lack of boiling chips/magnetic stirring. | - Add fresh boiling chips or a magnetic stir bar before heating.- Ensure uniform heating using a heating mantle and a stirrer. |
| Product Darkens During Distillation | Thermal decomposition of the product or impurities. | - Consider using vacuum distillation to lower the boiling point and reduce thermal stress on the compound. |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation (Overlapping Bands) | Incorrect solvent system (eluent). | - Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for a solvent system that gives a clear separation of spots.- Use a less polar solvent system to increase the retention time on the column and improve separation. |
| Compound Elutes Too Quickly | The eluent is too polar. | - Switch to a less polar solvent or a solvent mixture with a lower proportion of the polar component. |
| Compound Does Not Elute | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. A gradient elution may be necessary. |
| Tailing of Bands | - The compound is interacting too strongly with the stationary phase.- The column is overloaded. | - Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, though not typically necessary for neutral this compound).- Use a larger column or a smaller amount of crude product. |
Experimental Protocols
Fractional Vacuum Distillation
This method is suitable for separating this compound from impurities with significantly different boiling points, especially those that are less volatile.
Methodology:
-
Setup: Assemble a vacuum distillation apparatus with a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.
-
Evacuation: Slowly evacuate the system to the desired pressure.
-
Heating: Begin heating the distillation flask gently with a heating mantle while stirring.
-
Fraction Collection: Collect the fractions that distill over at the expected boiling point for this compound at the given pressure. Discard the forerun (lower boiling impurities) and stop the distillation before higher boiling impurities begin to distill.
-
Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.
Column Chromatography
This technique is ideal for achieving high purity, especially when separating closely related isomers.
Methodology:
-
Stationary Phase Selection: Silica gel is a common choice for neutral compounds like this compound.
-
Eluent Selection: Determine an appropriate solvent system using TLC. A good starting point for non-polar compounds is a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane. The ideal eluent system should provide a good separation of the desired compound from its impurities on the TLC plate.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more strongly retained compounds.
-
Fraction Collection: Collect small fractions of the eluate in separate test tubes.
-
Analysis: Monitor the composition of the collected fractions by TLC. Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
Quantitative Data
Due to the limited availability of specific quantitative data for the purification of this compound in publicly accessible literature, the following table provides typical purity levels achievable with standard purification techniques for similar halogenated aromatic compounds.
| Purification Method | Typical Purity Achieved | Common Impurities Removed |
| Fractional Distillation | >98% | High and low boiling point impurities, some isomeric impurities. |
| Vacuum Distillation | >99% | High boiling point impurities, thermally sensitive impurities. |
| Column Chromatography | >99.5% | Isomeric impurities, polar and non-polar byproducts. |
Visualizations
Caption: A decision-making workflow for selecting a suitable purification method.
Caption: A logical flow for troubleshooting issues in fractional distillation.
References
Technical Support Center: Reactions of 2-Chloro-3-fluorotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-fluorotoluene. The information is designed to help anticipate and address common issues, particularly the formation of side products, during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has several reactive sites. The aromatic ring is susceptible to electrophilic aromatic substitution. The chloro group can participate in metal-catalyzed cross-coupling reactions and the formation of Grignard reagents. The benzylic protons of the methyl group can also be involved in certain reactions under specific conditions.
Q2: How do the chloro and fluoro substituents influence the regioselectivity of electrophilic aromatic substitution?
A2: Both chlorine and fluorine are ortho-, para-directing groups due to their ability to donate lone-pair electrons through resonance. However, they are also deactivating due to their strong inductive electron-withdrawing effects.[1][2][3][4] The directing effect of the substituents on this compound will guide incoming electrophiles primarily to the positions ortho and para to the activating methyl group, and also influence reactivity at positions ortho and para to the halogens. The interplay of these effects can lead to a mixture of isomeric products.
Q3: What are the most common classes of reactions performed with this compound?
A3: Common reactions include:
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Electrophilic Aromatic Substitution: Notably nitration, halogenation, and Friedel-Crafts reactions.
-
Metal-Catalyzed Cross-Coupling Reactions: Such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, primarily reacting at the C-Cl bond.
-
Organometallic Reagent Formation: For example, the formation of a Grignard reagent.
Troubleshooting Guide: Common Side Products in this compound Reactions
This guide details potential side products in common reactions involving this compound, their causes, and suggested solutions.
Electrophilic Aromatic Substitution: Nitration
The nitration of this compound is expected to yield a mixture of regioisomers due to the directing effects of the three substituents.
Diagram of Potential Nitration Pathways
Caption: Logical workflow for the nitration of this compound.
Troubleshooting Table: Nitration Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Isomeric Nitro-2-chloro-3-fluorotoluenes | The directing effects of the methyl, chloro, and fluoro groups lead to substitution at multiple positions on the aromatic ring.[1][2][3][4] | - Optimize reaction temperature; lower temperatures often favor the major isomer. - Screen different nitrating agents (e.g., N2O5).[5] - Employ a solid acid catalyst to potentially enhance regioselectivity.[6] - Purify the product mixture using column chromatography or recrystallization.[7] |
| Dinitrated Products | - Reaction temperature is too high. - Reaction time is too long. - Excess of nitrating agent. | - Maintain a low reaction temperature (e.g., 0-10 °C).[7] - Monitor the reaction closely by TLC or GC and quench upon consumption of the starting material. - Use a stoichiometric amount of the nitrating agent.[7] |
| Oxidized Byproducts | Harsh reaction conditions can lead to the oxidation of the methyl group. | - Use milder nitrating conditions. - Ensure the reaction temperature is strictly controlled. |
Experimental Protocol: Nitration of a Substituted Toluene (Adapted for this compound)
This protocol is adapted from a general procedure for the nitration of substituted toluenes.[7][8]
-
Preparation of the Nitrating Mixture: In a round-bottom flask, cool concentrated sulfuric acid (2.5 equivalents) to 0-5 °C in an ice bath. Slowly add concentrated nitric acid (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.
-
Reaction: To the cold, stirred nitrating mixture, add this compound (1.0 equivalent) dropwise, ensuring the internal temperature remains between 0 and 10 °C.
-
Monitoring: After the addition is complete, stir the mixture at 0-10 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Extract the aqueous mixture with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
The chloro group of this compound can be functionalized via Suzuki-Miyaura coupling. However, several side reactions are common.
Diagram of Suzuki-Miyaura Coupling Issues
Caption: Troubleshooting logic for Suzuki-Miyaura coupling reactions.
Troubleshooting Table: Suzuki-Miyaura Coupling Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.[9][10] - Use of a Pd(II) precatalyst without efficient reduction to Pd(0).[10] | - Thoroughly degas all solvents and reagents.[9] - Use a Pd(0) precatalyst or ensure conditions for in-situ reduction are optimal.[9][10] |
| Protodeboronation of Boronic Acid | Decomposition of the boronic acid, often facilitated by water or high temperatures.[9] | - Use a more stable boronic ester (e.g., pinacol ester).[9] - Use anhydrous conditions where possible.[9] - Minimize reaction time and temperature.[9] |
| Dehalogenated Starting Material (3-Fluorotoluene) | Presence of a hydride source in the reaction mixture.[9][10] | - Ensure all reagents are pure and free from potential hydride contaminants. - Screen different bases and solvents. |
| Homocoupling of this compound | Can occur under certain catalytic conditions, especially at high temperatures. | - Optimize the catalyst and ligand system. - Lower the reaction temperature if possible. |
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
This protocol is a generalized starting point and may require optimization.[11][12]
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond at the position of the chloro substituent.
Diagram of Buchwald-Hartwig Amination Cycle and Side Reaction
Caption: Catalytic cycle of the Buchwald-Hartwig amination and a potential side reaction pathway.[13]
Troubleshooting Table: Buchwald-Hartwig Amination Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Dehalogenated Starting Material (3-Fluorotoluene) | A common side reaction in palladium-catalyzed couplings.[14] It can be promoted by certain ligands or reaction conditions. | - Screen different phosphine ligands; bulkier, more electron-rich ligands can sometimes suppress this side reaction.[14] - Optimize the base and solvent. - Lowering the reaction temperature may help. |
| Products from Amine Scrambling | If using a primary amine, double addition to the aryl halide can occur. | - Use a slight excess of the aryl halide relative to the amine. - Control the stoichiometry carefully. |
Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)
This is a general protocol and requires optimization for specific substrates.[15][16]
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq).
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Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene).
-
Heating: Heat the mixture to the desired temperature (typically 80-110 °C).
-
Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. After completion, cool, dilute with an organic solvent, and wash with water.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from this compound can be challenging and may lead to side products.
Diagram of Grignard Reaction Issues
References
- 1. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. aakash.ac.in [aakash.ac.in]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 2-Chloro-3-fluorotoluene
This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and use of 2-Chloro-3-fluorotoluene. It includes troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments.
Safety & Handling
Proper handling and storage of this compound are critical for laboratory safety and maintaining the integrity of the compound.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClF | [1] |
| Molecular Weight | 144.57 g/mol | [1] |
| CAS Number | 85089-31-2 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 154-156 °C | [3] |
| Flash Point | 46 °C (115 °F) | [3] |
| Density | 1.191 g/mL at 25°C | [4] |
Storage and Stability
| Condition | Recommendation |
| Storage Temperature | Store in a cool, dry, and well-ventilated place.[5][6] |
| Container | Keep container tightly closed.[5][7] |
| Incompatible Materials | Strong oxidizing agents.[8] |
| Stability | Stable under recommended storage conditions. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with this compound to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[5][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and closed-toe shoes.[2][5] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If inhalation risk is high, use a NIOSH-approved respirator.[2][9] |
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in organic synthesis.
Low or No Reaction Yield
Question: My reaction using this compound as a starting material has a low yield or did not proceed. What are the possible causes and solutions?
Answer:
Low yields in reactions involving this compound, such as Suzuki or other cross-coupling reactions, can be attributed to several factors.[10][11]
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Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a sufficiently active catalyst system, potentially with bulky, electron-rich phosphine ligands, which are often effective for less reactive aryl chlorides.[11]
-
Reaction Conditions: The temperature may be too low for the activation of the C-Cl bond. Gradually increase the reaction temperature and monitor for product formation.
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Reagent Quality: Ensure the this compound and other reagents are pure and dry. The presence of moisture can interfere with many coupling reactions.[12]
-
Base Selection: The choice and solubility of the base are critical. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ensure adequate mixing.[10]
Formation of Side Products
Question: I am observing significant side product formation in my reaction. How can I minimize this?
Answer:
Side reactions can compete with the desired transformation. Common side products and mitigation strategies include:
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Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) can occur.[10] To minimize this, ensure the reaction is thoroughly degassed to remove oxygen.[10]
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Dehalogenation: The replacement of the chlorine atom with hydrogen can be a competing pathway.[10] This may be influenced by the solvent and base; screening different conditions can help reduce this side reaction.[10]
-
Protodeboronation: In Suzuki couplings, the boronic acid can be cleaved. Using more stable boronic esters (e.g., pinacol esters) can prevent this.[11]
Difficulty in Product Purification
Question: I am having trouble separating my product from the unreacted this compound. What should I do?
Answer:
If the polarity of your product and the starting material are very similar, purification by column chromatography can be challenging.[13]
-
TLC Optimization: First, try to find a solvent system for thin-layer chromatography (TLC) that shows some separation between the starting material and the product.[13]
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Alternative Purification: If chromatography is ineffective, consider other purification techniques such as distillation (if the product is volatile and has a different boiling point) or recrystallization.
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Chemical Modification: In some cases, a functional group on the product can be temporarily modified to significantly change its polarity, facilitating separation.[13]
Frequently Asked Questions (FAQs)
Q1: How should I properly dispose of waste containing this compound?
A1: this compound and its waste should be disposed of as hazardous chemical waste.[14][15] Collect the waste in a properly labeled, sealed, and compatible container.[14] Follow your institution's and local regulations for hazardous waste disposal. Do not pour it down the drain.[8]
Q2: What should I do in case of a small spill of this compound?
A2: For a small spill, ensure the area is well-ventilated and remove all ignition sources.[5][16] Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[7][16] Collect the absorbed material in a sealed container for hazardous waste disposal.[16]
Q3: What are the first-aid measures in case of exposure?
A3:
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5][17]
-
Skin Contact: Immediately remove contaminated clothing and wash the skin with plenty of soap and water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[5][18]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Q4: Is this compound sensitive to air or moisture?
A4: While not pyrophoric, it is good practice to handle this compound under an inert atmosphere (like nitrogen or argon) for reactions that are sensitive to air and moisture, such as many cross-coupling reactions.[12][19][20] This prevents the introduction of water that could quench reagents or catalysts.
Experimental Protocols
While a specific, detailed experimental protocol for a reaction involving this compound was not found in the search results, the following is a general procedure for a Suzuki coupling reaction, a common application for such compounds, adapted from general knowledge.[10][21]
General Protocol for Suzuki Coupling
-
Reaction Setup: In a dry flask, combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).
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Solvent Addition and Degassing: Add a suitable solvent (e.g., a mixture of toluene and water, or dioxane). Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes.[10]
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or other suitable methods.
Visualizations
Caption: Workflow for handling a this compound spill.
Caption: Logical workflow for troubleshooting low reaction yields.
References
- 1. This compound | C7H6ClF | CID 522828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. fishersci.com [fishersci.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. policies.dartmouth.edu [policies.dartmouth.edu]
- 15. hsrm.umn.edu [hsrm.umn.edu]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. echemi.com [echemi.com]
- 18. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 452-73-3 Name: 2-chloro-4-fluorotoluene [xixisys.com]
- 19. ehs.umich.edu [ehs.umich.edu]
- 20. web.mit.edu [web.mit.edu]
- 21. This compound | Organic Synthesis & Pharmaceutical Intermediates [benchchem.com]
Technical Support Center: Synthesis of 2-Chloro-3-fluorotoluene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Chloro-3-fluorotoluene synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common synthetic route involving the diazotization of 3-fluoro-2-methylaniline followed by a Sandmeyer reaction.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete Diazotization: The diazonium salt, a key intermediate, may not have formed efficiently. This can be due to impure starting materials, incorrect temperature control, or insufficient nitrous acid. 2. Decomposition of the Diazonium Salt: Diazonium salts are often unstable at temperatures above 5°C and can decompose before the addition of the copper(I) chloride catalyst.[1] 3. Ineffective Sandmeyer Reaction: The copper(I) chloride catalyst may be of poor quality (oxidized), or the reaction conditions may not be optimal for the substitution reaction. | 1. Ensure Complete Diazotization: Use high-purity 3-fluoro-2-methylaniline. Maintain a reaction temperature of 0-5°C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and a significant excess of hydrochloric acid. Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue). 2. Maintain Low Temperature: Keep the diazonium salt solution in an ice bath at all times before and during its addition to the catalyst solution. 3. Optimize Sandmeyer Reaction: Use freshly prepared or high-quality copper(I) chloride. Ensure the catalyst is fully dissolved in concentrated hydrochloric acid before adding the diazonium salt solution. The reaction may be gently warmed after the initial effervescence has subsided to drive the reaction to completion. |
| Formation of a Dark-Colored, Tarry Mixture | 1. Azo Coupling: The diazonium salt can react with unreacted 3-fluoro-2-methylaniline or other aromatic species present to form highly colored azo compounds. This is more likely if the reaction mixture is not sufficiently acidic. 2. Phenol Formation: The diazonium salt can react with water to form 3-fluoro-2-methylphenol, which can lead to further side reactions and coloration. This is exacerbated by higher temperatures.[1] | 1. Maintain High Acidity: Use at least 2.5-3 equivalents of hydrochloric acid to ensure the reaction medium is sufficiently acidic to prevent azo coupling. 2. Strict Temperature Control: As mentioned previously, maintaining the temperature at 0-5°C is critical to minimize the formation of phenolic byproducts. |
| Product is Contaminated with Byproducts | 1. Phenolic Impurities: As mentioned above, 3-fluoro-2-methylphenol can be a significant byproduct. 2. Azo Compounds: These colored impurities can be difficult to remove. 3. Unreacted Starting Material: Incomplete reaction can leave 3-fluoro-2-methylaniline in the final product. | 1. Purification: The crude product can be purified by washing with a dilute sodium hydroxide solution to remove acidic phenolic impurities. 2. Chromatography: Column chromatography is an effective method for separating the desired product from colored impurities and unreacted starting material. 3. Distillation: Vacuum distillation can also be used to purify the final product, separating it from less volatile impurities. |
| Violent Effervescence or Runaway Reaction | 1. Rapid Decomposition of Diazonium Salt: Adding the diazonium salt solution too quickly to the heated catalyst solution can cause a rapid and uncontrolled release of nitrogen gas. | 1. Controlled Addition: Add the cold diazonium salt solution to the catalyst solution slowly and in portions, allowing the effervescence to subside between additions. Maintain vigorous stirring throughout the addition. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely applicable method is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by reaction with a copper(I) halide.[2] For the synthesis of this compound, the starting material is typically 3-fluoro-2-methylaniline.[3]
Q2: Why is it critical to maintain a low temperature (0-5°C) during the diazotization step?
A2: Aromatic diazonium salts are generally unstable at higher temperatures and can readily decompose.[1] Maintaining a low temperature minimizes this decomposition, preventing the formation of unwanted byproducts such as phenols and reducing the risk of a runaway reaction.[1]
Q3: How can I confirm that the diazotization of 3-fluoro-2-methylaniline is complete?
A3: A simple and effective method is to use starch-iodide paper. The presence of a slight excess of nitrous acid, which is necessary for complete diazotization, will cause the starch-iodide paper to turn blue. A persistent blue color after the addition of sodium nitrite indicates that the reaction is complete.
Q4: What are the potential byproducts in the Sandmeyer synthesis of this compound, and how can they be minimized?
A4: The main potential byproducts are 3-fluoro-2-methylphenol (from the reaction of the diazonium salt with water), azo compounds (from the coupling of the diazonium salt with unreacted aniline), and biaryl compounds.[2] To minimize these, it is crucial to maintain a low temperature, ensure a sufficiently acidic environment, and add the diazonium salt solution to the catalyst solution in a controlled manner.
Q5: Are there any alternative methods for the synthesis of this compound?
A5: While the Sandmeyer reaction is the most common, other methods could include direct halogenation of a suitable toluene derivative. However, controlling the regioselectivity of direct halogenation on a multi-substituted aromatic ring can be challenging.[4]
Data Presentation
The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of this compound, based on analogous and related procedures.
Table 1: Diazotization of 3-fluoro-2-methylaniline
| Parameter | Condition | Rationale |
| Starting Material | 3-fluoro-2-methylaniline | Precursor amine for the target molecule. |
| Reagents | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | In-situ generation of nitrous acid for diazotization. |
| Molar Ratio (Amine:NaNO₂:HCl) | 1 : 1.05-1.1 : 2.5-3 | A slight excess of NaNO₂ ensures complete reaction, while excess HCl maintains acidity and prevents side reactions. |
| Reaction Temperature | 0-5°C | Critical for the stability of the diazonium salt.[1] |
| Reaction Time | 15-30 minutes after NaNO₂ addition | Allows for the complete formation of the diazonium salt. |
Table 2: Sandmeyer Reaction for the Synthesis of this compound
| Parameter | Condition | Typical Yield (%) |
| Starting Material | 3-fluoro-2-methylbenzenediazonium chloride | The reactive intermediate formed in the diazotization step. |
| Catalyst | Copper(I) chloride (CuCl) | Facilitates the substitution of the diazonium group with a chlorine atom. |
| Molar Ratio (Diazonium Salt:CuCl) | 1 : 1-1.2 | A stoichiometric to slight excess of the catalyst is typically used. |
| Reaction Temperature | 0-5°C (initial addition), then room temperature or gentle warming (e.g., 50-60°C) | Low initial temperature for controlled reaction, followed by warming to ensure completion. |
| Reaction Time | 1-3 hours | Dependent on the reaction temperature and scale. |
| Overall Yield (from aniline) | 60-80% (based on analogous reactions)[5] | The overall yield can vary depending on the optimization of each step. |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound based on established Sandmeyer reaction procedures.
1. Diazotization of 3-fluoro-2-methylaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-fluoro-2-methylaniline (e.g., 0.1 mol) in a mixture of concentrated hydrochloric acid (e.g., 30 mL) and water (e.g., 30 mL).
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
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Prepare a solution of sodium nitrite (e.g., 0.105 mol) in water (e.g., 15 mL) and cool it in an ice bath.
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Slowly add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained below 5°C.
-
After the addition is complete, continue to stir the mixture at 0-5°C for an additional 20 minutes.
-
Check for the presence of excess nitrous acid using starch-iodide paper.
2. Sandmeyer Reaction
-
In a separate beaker or flask, dissolve copper(I) chloride (e.g., 0.11 mol) in concentrated hydrochloric acid (e.g., 20 mL) with stirring. Cool this solution in an ice bath.
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Slowly and carefully add the cold diazonium salt solution from the previous step to the stirred copper(I) chloride solution. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases. Gentle warming (e.g., to 50°C) may be applied to complete the reaction.
-
Cool the reaction mixture to room temperature.
3. Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (e.g., 3 x 50 mL).
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Combine the organic extracts and wash them successively with water, a dilute sodium hydroxide solution (to remove phenolic byproducts), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Navigating the Synthesis of 2-Chloro-3-fluorotoluene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The large-scale synthesis of 2-Chloro-3-fluorotoluene, a key intermediate in the pharmaceutical and agrochemical industries, presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in overcoming common hurdles encountered during its production. The information is compiled from established chemical principles and analogous synthetic procedures for related halogenated toluenes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially viable approach for synthesizing this compound typically involves a multi-step process starting from an appropriately substituted aminotoluene. The general strategy involves the diazotization of the amino group, followed by a Schiemann or modified Balz-Schiemann reaction to introduce the fluorine atom.
Q2: What are the primary challenges in the large-scale synthesis of this compound?
A2: Key challenges include:
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Regioselectivity: Achieving the precise 2-chloro-3-fluoro substitution pattern on the toluene ring can be difficult, often leading to the formation of undesired isomers.
-
Reaction Control: The diazotization and subsequent fluorination steps are often exothermic and require strict temperature control to prevent side reactions and ensure safety.
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Impurity Profile: The formation of byproducts, such as chloro- or fluoro-isomers and tar-like diazonium decomposition products, can complicate purification and reduce overall yield.
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Handling of Hazardous Reagents: The use of corrosive and toxic reagents like anhydrous hydrogen fluoride necessitates specialized equipment and stringent safety protocols.
Q3: How can I minimize the formation of isomeric impurities?
A3: Minimizing isomeric impurities begins with the careful selection of the starting material and precise control over reaction conditions. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming groups. For instance, in the nitration of 3-chloro-2-fluorotoluene to a precursor, the combined influence of the existing groups favors substitution at the C5 position due to electronic and steric factors.[1] Careful optimization of temperature, reaction time, and reagent stoichiometry is critical to maximize the yield of the desired isomer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diazonium Salt | Incomplete diazotization due to insufficient acid or sodium nitrite. Temperature too high, leading to premature decomposition. | Ensure the molar ratio of aminotoluene:acid:sodium nitrite is optimized. Maintain the reaction temperature strictly between 0-5°C during diazotization. |
| Formation of Tar-like Byproducts | Uncontrolled exothermic reaction during diazonium salt decomposition. Presence of impurities in the starting material. | Implement a staged pyrolysis or thermal decomposition with a slow, controlled temperature ramp.[2][3][4] Ensure the purity of the starting aminotoluene through recrystallization or distillation. |
| Incomplete Fluorination | Insufficient fluorinating agent (e.g., HBF₄). Inefficient thermal decomposition of the diazonium fluoroborate salt. | Use a slight excess of the fluorinating agent. Optimize the pyrolysis temperature and duration to ensure complete decomposition. A two-stage heating process can be more effective.[2][3] |
| Difficulties in Product Isolation and Purification | Presence of closely boiling isomers. Emulsion formation during workup. | Utilize fractional distillation under reduced pressure for separation of isomers. Employ appropriate organic solvents and consider brine washes to break emulsions during extraction. |
Experimental Protocols
Protocol 1: Diazotization of 2-Chloro-3-aminotoluene (Hypothetical)
This protocol is adapted from general procedures for the diazotization of substituted anilines.
-
Preparation: In a jacketed glass reactor, cool a solution of anhydrous hydrogen fluoride to 0-5°C.
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Amine Addition: Slowly add 2-Chloro-3-aminotoluene dropwise to the cooled anhydrous hydrogen fluoride, maintaining the temperature below 10°C. The molar ratio of anhydrous hydrogen fluoride to the aminotoluene should be in the range of 2-5:1.[4]
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Diazotization: Once the amine is fully dissolved and the solution is cooled back to 0-5°C, begin the dropwise addition of a pre-cooled solution of sodium nitrite. The molar ratio of sodium nitrite to the aminotoluene should be approximately 1-1.5:1.[4] Maintain the reaction temperature between -3°C and 0°C throughout the addition.[4]
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Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-3 hours at the same temperature to ensure complete formation of the diazonium salt.[4]
Protocol 2: Thermal Decomposition (Pyrolysis) of the Diazonium Salt (Hypothetical)
This protocol is based on methods for the thermal decomposition of similar diazonium salts.[2][3][4]
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Staged Heating: The crude diazonium salt mixture is heated in stages to control the decomposition and minimize byproduct formation.
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Reaction Monitoring: Monitor the reaction for the cessation of nitrogen gas evolution, which indicates the completion of the decomposition.
-
Work-up:
Process Visualization
To aid in understanding the experimental workflow, the following diagrams illustrate the key stages of the synthesis.
Caption: Workflow for the diazotization of 2-Chloro-3-aminotoluene.
Caption: Staged thermal decomposition process for the synthesis of this compound.
Caption: A logical approach to troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
- 3. Preparation method of 2-chloro-4-fluorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102786386A - Preparation method of 4-chloro-2-fluorotoluene - Google Patents [patents.google.com]
Technical Support Center: Stability Studies of 2-Chloro-3-fluorotoluene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability studies of 2-Chloro-3-fluorotoluene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental analysis of this compound stability.
| Issue / Question | Possible Causes | Suggested Solutions |
| Q1: Why am I observing significant peak tailing for this compound in my HPLC analysis? | Secondary interactions with active sites (silanols) on the HPLC column packing material. Inappropriate mobile phase pH. Column overload. | Use a base-deactivated column or a column with end-capping. Adjust the mobile phase pH to suppress the ionization of any potential acidic degradants. Reduce the sample concentration or injection volume. |
| Q2: I am seeing extraneous peaks in my chromatogram that are not present in the initial sample. What could be the cause? | Contamination from glassware, solvents, or the HPLC system. Degradation of the sample in the autosampler. Carryover from a previous injection. | Ensure all glassware is scrupulously clean. Use high-purity HPLC-grade solvents. Use a cooled autosampler to minimize degradation of the sample prior to injection. Implement a robust needle wash program in your HPLC method, using a strong solvent. |
| Q3: The mass balance in my forced degradation study is below 95%. What steps should I take? | Co-elution of the parent peak with one or more degradation products. Formation of non-chromophoric or volatile degradation products. Inadequate extraction of the analyte from the stressed sample matrix. | Use a photodiode array (PDA) detector to check for peak purity. Modify the chromatographic method (e.g., change the mobile phase, gradient, or column) to improve resolution. Employ a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector. Optimize the sample extraction procedure to ensure complete recovery. |
| Q4: I am not observing any degradation under my stress conditions. How should I proceed? | The stress conditions (temperature, duration, reagent concentration) are not stringent enough. The compound is inherently very stable under the applied conditions. | Increase the severity of the stress conditions. For example, use a higher concentration of acid/base/oxidizing agent, increase the temperature, or prolong the exposure time.[1][2] While complete stability is possible, it is essential to apply sufficiently harsh conditions to confirm this. ICH guidelines suggest aiming for 5-20% degradation.[2] |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for this compound?
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It is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[] It should be kept away from heat, sparks, open flames, and other ignition sources.[]
-
-
Q2: What personal protective equipment (PPE) should be used when handling this compound?
Stability Profile
-
Q3: What are the expected degradation pathways for this compound?
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Based on its structure, potential degradation pathways under forced degradation conditions may include hydrolysis (cleavage of the chloro or fluoro group, though generally stable), oxidation of the methyl group to an alcohol, aldehyde, and then a carboxylic acid, and photolytic degradation leading to radical formation and subsequent reactions.
-
-
Q4: Is this compound sensitive to light?
Experimental Protocols
Below are detailed methodologies for key forced degradation studies.
Protocol 1: Hydrolytic Degradation
-
Preparation of Solutions:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Prepare 0.1 N HCl (for acidic hydrolysis) and 0.1 N NaOH (for basic hydrolysis) solutions.
-
-
Procedure:
-
For acidic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
For basic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
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For neutral hydrolysis, mix 1 mL of the stock solution with 9 mL of purified water.
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Incubate the solutions at 60°C for 24 hours.
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After incubation, cool the solutions to room temperature. Neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively.
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Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis:
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Analyze the samples by a validated stability-indicating HPLC method.
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Protocol 2: Oxidative Degradation
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Preparation of Solutions:
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Prepare a stock solution of this compound in a suitable solvent at 1 mg/mL.
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Prepare a 3% solution of hydrogen peroxide (H₂O₂).
-
-
Procedure:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
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Keep the solution at room temperature for 24 hours, protected from light.
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Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Analyze the sample by a validated stability-indicating HPLC method.
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Protocol 3: Photolytic Degradation
-
Procedure:
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Expose a solid sample of this compound and a solution of the compound (1 mg/mL in a suitable solvent) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis:
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Dissolve the solid sample and dilute the solution sample with the mobile phase for HPLC analysis.
-
Protocol 4: Thermal Degradation
-
Procedure:
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Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.
-
-
Analysis:
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After the specified time, remove the sample, allow it to cool to room temperature, and dissolve it in a suitable solvent.
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Dilute the sample with the mobile phase for HPLC analysis.
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Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) | Mass Balance (%) |
| 0.1 N HCl, 60°C, 24h | 3.2 | 1 | 4.5 min | 99.1 |
| 0.1 N NaOH, 60°C, 24h | 8.5 | 2 | 5.2 min | 98.5 |
| 3% H₂O₂, RT, 24h | 15.7 | 3 | 6.8 min | 97.3 |
| Photolytic (Solid) | 4.1 | 1 | 3.9 min | 99.5 |
| Photolytic (Solution) | 9.8 | 2 | 4.2 min | 98.9 |
| Thermal (80°C, 48h) | 1.9 | 1 | 3.7 min | 99.8 |
Table 2: Stability-Indicating HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Retention Time (Parent) | 8.2 min |
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. humiditycontrol.com [humiditycontrol.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Purification of 2-Chloro-3-fluorotoluene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from 2-Chloro-3-fluorotoluene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Poor separation of isomers during distillation.
Possible Cause: The boiling points of isomeric impurities, such as other chlorofluorotoluene isomers, are very close to that of this compound, making separation by simple distillation inefficient.
Solution:
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Fractional Distillation: Employ a fractional distillation column with a high number of theoretical plates. The increased surface area provided by the column packing (e.g., Raschig rings, Vigreux indentations) allows for multiple vaporization-condensation cycles, leading to a better separation of components with close boiling points.
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Vacuum Distillation: Reducing the pressure of the system will lower the boiling points of the components, which can sometimes increase the boiling point difference between isomers, aiding in their separation.
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Optimize Heating: Maintain a slow and steady heating rate to allow for proper equilibration between the liquid and vapor phases within the distillation column.
Issue 2: The compound "oils out" during recrystallization instead of forming crystals.
Possible Cause:
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The cooling rate is too rapid.
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The chosen solvent is not ideal.
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The presence of significant impurities is depressing the melting point of the mixture.
Solution:
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Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, gradually cool it further in an ice bath.
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Solvent Selection: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider non-polar to moderately polar solvents. A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) can also be effective.
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Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent level to induce crystal formation.
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Seeding: If available, add a small, pure crystal of this compound to the cooled solution to act as a nucleation site.
Issue 3: Incomplete removal of colored impurities.
Possible Cause: Colored impurities may be present that are not effectively removed by distillation or recrystallization alone.
Solution:
-
Activated Charcoal Treatment: Before recrystallization, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities in this compound can originate from the synthetic route and side reactions. These may include:
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Isomeric Impurities: Other isomers of chlorofluorotoluene (e.g., 2-chloro-5-fluorotoluene, 3-chloro-2-fluorotoluene).
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Starting Materials: Unreacted precursors from the synthesis.
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Byproducts: Compounds formed from side reactions during synthesis, which could include other halogenated aromatic compounds.
Q2: Which analytical techniques are suitable for assessing the purity of this compound?
A2: The purity of this compound is typically assessed using:
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Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is an excellent method for separating and quantifying volatile impurities, including isomers.
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High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile impurities. A normal-phase or reverse-phase column can be chosen based on the polarity of the expected impurities.
Q3: What is a good starting solvent for the recrystallization of this compound?
A3: A good starting point for recrystallization would be a moderately polar solvent like ethanol or a non-polar solvent like hexane. It is often a matter of empirical testing to find the optimal solvent or solvent mixture that provides good solubility at high temperatures and poor solubility at low temperatures.
Data Presentation
The following table presents illustrative data on the purity of this compound before and after applying different purification techniques.
| Purification Method | Initial Purity (%) | Final Purity (%) | Predominant Impurity Removed |
| Fractional Distillation | 95.2 | 99.1 | Isomeric Impurities |
| Recrystallization (Ethanol) | 98.0 | 99.5 | Polar Impurities |
| Column Chromatography | 97.5 | >99.8 | Isomeric and Other Byproducts |
Note: The data in this table is for illustrative purposes only and actual results may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
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Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings), a condenser, a receiving flask, and a thermometer.
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Charging the Flask: Charge the crude this compound into the round-bottom flask along with a few boiling chips.
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Heating: Gently heat the flask using a heating mantle.
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Distillation: As the mixture boils, the vapor will rise through the fractionating column. Monitor the temperature at the top of the column. The temperature should remain steady at the boiling point of the desired fraction.
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Fraction Collection: Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound. Discard the initial and final fractions, which are likely to be enriched in lower and higher boiling impurities, respectively.
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Analysis: Analyze the collected fraction for purity using GC or HPLC.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble when hot and insoluble when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Cooling: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven.
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Analysis: Determine the purity of the recrystallized product by GC, HPLC, and melting point analysis.
Visualizations
Caption: Logical workflow for the purification of this compound.
Validation & Comparative
A Comparative Guide to Analytical Techniques for 2-Chloro-3-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical techniques for the identification and quantification of 2-Chloro-3-fluorotoluene, a crucial intermediate in pharmaceutical synthesis. The following sections detail the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR), supported by experimental protocols and comparative data to aid in method selection and development.
At a Glance: Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and whether absolute quantification is necessary. The table below summarizes the typical performance characteristics of GC-MS, HPLC-UV, and qNMR for the analysis of halogenated toluenes, providing a framework for comparison.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection by UV absorbance. | Intrinsic property of nuclei in a magnetic field, signal is directly proportional to the number of nuclei. |
| Selectivity | High (mass analyzer provides structural information). | Moderate (dependent on chromatographic resolution and UV spectrum). | High (unique chemical shifts for each nucleus). |
| Sensitivity | High (ng/mL to pg/mL level).[1] | Moderate (µg/mL to ng/mL level).[2][3] | Lower (mg/mL level). |
| Limit of Detection (LOD) | Estimated at < 0.1 ng/mL for similar chlorinated compounds.[1] | Estimated at 0.1 - 10 µg/mL for similar aromatic compounds.[3][4] | Typically in the millimolar range. |
| Limit of Quantification (LOQ) | Estimated at ~0.3 ng/mL for similar chlorinated compounds.[1] | Estimated at 0.3 - 30 µg/mL for similar aromatic compounds.[3][4] | Typically in the millimolar range. |
| Precision (%RSD) | < 10%.[1] | < 5%. | < 1%. |
| Accuracy (% Recovery) | 95-105%.[1] | 98-102%. | Not applicable (primary ratio method). |
| Quantitative Analysis | Requires a certified reference standard for calibration. | Requires a certified reference standard for calibration. | Can be a primary method for purity assessment without a specific reference standard.[5] |
| Typical Application | Impurity profiling, trace analysis, identification of unknowns.[6][7] | Routine purity testing, quantification of major components. | Absolute quantification, purity determination of reference standards.[5] |
In-Depth Analysis and Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent separation efficiency and highly specific detection, making it ideal for identifying and quantifying trace impurities.
This protocol is a starting point and should be optimized for the specific instrument and application.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 7000D TQ MS).[8]
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable choice for the separation of halogenated aromatic compounds.[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Hold at 200 °C for 5 minutes.
-
-
Injector: Split/splitless injector at 250 °C. A split ratio of 50:1 is common for purity analysis.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
The PubChem entry for this compound provides mass spectral data obtained via GC-MS.[9]
-
Molecular Ion (M+) : m/z 144.
-
Top Peak (Base Peak) : m/z 109.
-
Third Highest Peak : m/z 83.[9]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and robust technique for the routine analysis and purity control of this compound. When coupled with a UV detector, it provides reliable quantification of the main component and detectable impurities.
This protocol is a general guideline and requires validation for specific applications.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start at 50% B, increase to 90% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide a direct and highly accurate measurement of the purity of this compound without the need for a specific certified reference material of the analyte. ¹H and ¹⁹F qNMR are particularly relevant for this molecule.
This protocol outlines the key considerations for an accurate qNMR experiment.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone). The internal standard should have a resonance that is well-resolved from the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆).
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated based on the ratio of the integrals, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for the analysis of this compound and a conceptual diagram of the analytical techniques.
Caption: A generalized workflow for the analysis of this compound.
Caption: Key principles of the compared analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijoh.tums.ac.ir [ijoh.tums.ac.ir]
- 4. Determination of Benzene, Toluene and Xylene (BTX) Concentrations in Air Using HPLC Developed Method Compared to Gas Chromatography | International Journal of Occupational Hygiene [ijoh.tums.ac.ir]
- 5. 2-氯-4-氟代甲苯 TraceCERT®, certified reference material, 19F-qNMR Standard, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. agilent.com [agilent.com]
- 9. This compound | C7H6ClF | CID 522828 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the GC-MS Analysis of 2-Chloro-3-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 2-Chloro-3-fluorotoluene, a key intermediate in various organic syntheses. It offers a detailed experimental protocol, a comparison with alternative analytical techniques, and visual representations of the analytical workflow and molecular fragmentation pathways to support researchers in method development and application.
GC-MS Performance Data
Gas Chromatography-Mass Spectrometry stands as the premier analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity, selectivity, and the structural information provided by mass spectrometry.
| Parameter | Typical Value | Source |
| Molecular Ion (M+) | m/z 144 | [1] |
| Key Fragment Ions | m/z 109, 83 | [1] |
| Limit of Detection (LOD) | Low ng/L to µg/L range (compound-dependent) | [2] |
| Linearity | Correlation coefficients (R²) typically >0.99 | [3] |
| Precision | Relative Standard Deviation (RSD) <15% | [3] |
Comparison with Alternative Analytical Techniques
While GC-MS is the gold standard for this type of analysis, other techniques can be employed, each with its own set of advantages and limitations.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Suitable for less volatile compounds; non-destructive. | Lower sensitivity and selectivity for volatile compounds compared to GC-MS; this compound may have a weak chromophore, affecting detection limits. |
| UV-Vis Spectrophotometry | Measures the absorption of ultraviolet or visible radiation by a substance in solution. | Simple, rapid, and cost-effective for quantitative analysis of known compounds. | Very low selectivity, making it unsuitable for complex mixtures; provides no structural information for identification. |
Detailed Experimental Protocol: GC-MS Analysis of this compound
This protocol is a recommended starting point and may require optimization based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) to prepare a stock solution of known concentration. Perform serial dilutions to create calibration standards.
-
Sample Extraction (if required): For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.
2. GC-MS Operating Conditions:
| Parameter | Recommended Condition |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7000D Triple Quadrupole MS or equivalent |
| Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
| SIM Ions | m/z 144, 109, 83 |
3. Data Analysis:
-
Identification: Compare the retention time and mass spectrum of the analyte in the sample to that of a certified reference standard.
-
Quantification: Generate a calibration curve by plotting the peak area of the target ion(s) against the concentration of the calibration standards. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Visualizing the Analytical Process
To further elucidate the experimental and molecular processes, the following diagrams are provided.
References
- 1. This compound | C7H6ClF | CID 522828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glsciences.eu [glsciences.eu]
- 3. gcms.cz [gcms.cz]
- 4. ukm.my [ukm.my]
- 5. High-pressure liquid chromatographic determination of toluene in urine as a marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijoh.tums.ac.ir [ijoh.tums.ac.ir]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2-Chloro-3-fluorotoluene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2-chloro-3-fluorotoluene and its isomers. Understanding the nuanced differences in reactivity imparted by the varied substitution patterns on the toluene ring is critical for the strategic design of synthetic routes and the development of novel pharmaceutical agents. This document synthesizes theoretical principles and experimental data from analogous systems to offer predictive insights into the behavior of these compounds in key chemical transformations.
Introduction to Substituent Effects
The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents, as well as steric hindrance. In the case of chlorofluorotoluene isomers, the methyl group (-CH₃) is an activating, ortho, para-directing group due to its electron-donating inductive effect and hyperconjugation. Conversely, halogen atoms (-Cl and -F) are deactivating, yet ortho, para-directing.[1] This is because their strong electron-withdrawing inductive effect (-I) deactivates the ring towards electrophilic attack, while their ability to donate a lone pair of electrons via resonance (+R) directs incoming electrophiles to the ortho and para positions.[1] The fluorine atom is more electronegative than chlorine, exerting a stronger inductive effect.
Comparative Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The regioselectivity and rate of EAS on chlorofluorotoluene isomers are determined by the combined directing effects of the methyl, chloro, and fluoro substituents.
Predicted Reactivity and Regioselectivity
The following table summarizes the predicted major products and relative reactivities for the nitration of this compound and its isomers. These predictions are based on the established principles of substituent effects and steric hindrance.
| Isomer | Structure | Predicted Major Nitration Product(s) | Predicted Relative Reactivity | Rationale |
| This compound | 2-Chloro-3-fluoro-6-nitrotoluene & 2-Chloro-3-fluoro-4-nitrotoluene | Moderate | The methyl group directs ortho and para. The ortho position (C6) is sterically accessible. The para position (C4) is also favorable. The halogens deactivate the ring. | |
| 2-Chloro-4-fluorotoluene | 2-Chloro-4-fluoro-5-nitrotoluene & 2-Chloro-4-fluoro-6-nitrotoluene | Moderate-High | The activating methyl group and the para-fluoro group reinforce directing to C5. The methyl group also directs to C6. The alignment of directing effects may lead to slightly higher reactivity. | |
| 3-Chloro-2-fluorotoluene | 3-Chloro-2-fluoro-6-nitrotoluene & 3-Chloro-2-fluoro-4-nitrotoluene | Moderate | The methyl group directs to the sterically accessible C6 and C4 positions. The ortho fluorine provides some steric hindrance. | |
| 4-Chloro-2-fluorotoluene | 4-Chloro-2-fluoro-5-nitrotoluene & 4-Chloro-2-fluoro-3-nitrotoluene | Moderate-High | The methyl group directs to C3 and C5. The ortho fluorine directs to C3 and C5. The cooperative directing effects may enhance reactivity. |
Note: The predicted relative reactivities are qualitative and based on the additive effects of the substituents. Experimental verification is necessary for precise quantitative comparison.
Experimental Protocol: Competitive Nitration of Chlorofluorotoluene Isomers
This protocol allows for the direct comparison of the relative reactivity of two different chlorofluorotoluene isomers towards electrophilic nitration.
Materials:
-
Isomer A (e.g., this compound)
-
Isomer B (e.g., 2-Chloro-4-fluorotoluene)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Internal Standard (e.g., 1,3,5-trichlorobenzene)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve equimolar amounts of Isomer A, Isomer B, and the internal standard in dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the isomers over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by slowly pouring the mixture into a beaker containing ice water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of the nitrated products of Isomer A and Isomer B. The ratio of the products will indicate the relative reactivity of the two isomers.
Caption: Experimental workflow for competitive nitration.
Comparative Reactivity in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a key transformation for introducing nucleophiles onto an aromatic ring. The reactivity of chlorofluorotoluenes in SNAr reactions is influenced by the electron-withdrawing nature of the halogen substituents, which stabilize the negatively charged Meisenheimer intermediate. The position of the halogens relative to each other and to the methyl group will affect the stability of this intermediate and thus the reaction rate.
Generally, the presence of electron-withdrawing groups ortho and para to the leaving group accelerates SNAr reactions. In chlorofluorotoluenes, both chlorine and fluorine can act as leaving groups. The C-F bond is stronger than the C-Cl bond, which would suggest chlorine is a better leaving group. However, the high electronegativity of fluorine can make the attached carbon more susceptible to nucleophilic attack.
Experimental Protocol: Buchwald-Hartwig Amination of Chlorofluorotoluene Isomers
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds. This protocol can be used to compare the reactivity of the C-Cl bond in different chlorofluorotoluene isomers.
Materials:
-
Chlorofluorotoluene Isomer
-
Amine (e.g., Morpholine)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add the chlorofluorotoluene isomer (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.2 mmol) to an oven-dried Schlenk tube.
-
Add the amine (1.2 mmol) and anhydrous toluene (5 mL).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by GC-MS. The rate of consumption of the starting material can be used to compare the reactivity of different isomers.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Conclusion
The reactivity of this compound and its isomers is a complex function of the electronic and steric effects of the substituents. In electrophilic aromatic substitution, the activating methyl group directs incoming electrophiles to the ortho and para positions, with the halogen atoms deactivating the ring. The precise regioselectivity and relative reaction rates will depend on the specific substitution pattern of each isomer. For nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, the electron-deficient nature of the ring and the position of the leaving group are the dominant factors. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of the reactivity of these versatile building blocks, enabling more informed decisions in synthetic planning and drug discovery programs.
References
Purity Assessment of 2-Chloro-3-fluorotoluene: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 2-Chloro-3-fluorotoluene is a critical step in ensuring the reliability and reproducibility of synthetic processes and the quality of final products. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of this compound, offering detailed experimental protocols and comparative data to inform method selection and implementation.
This compound is a substituted aromatic compound frequently employed as a building block in the synthesis of pharmaceuticals and agrochemicals. Its purity is paramount, as even minor impurities can lead to undesired side reactions, lower yields, and potential safety concerns in downstream applications. The primary analytical methods for determining the purity of such volatile and semi-volatile organic compounds are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique for purity assessment depends on several factors, including the expected impurities, the required level of sensitivity, and the available instrumentation. Gas chromatography is a cornerstone for analyzing volatile compounds like this compound. High-performance liquid chromatography can be a valuable alternative, particularly for separating positional isomers that may be difficult to resolve by GC. Nuclear magnetic resonance spectroscopy provides a powerful tool for absolute quantification without the need for a reference standard of the analyte itself.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei. |
| Primary Use | Purity determination and quantification of volatile impurities. | Purity determination and separation of non-volatile impurities and isomers. | Absolute purity determination and structural confirmation. |
| Typical Purity Levels Detected | Commercially available this compound is often found at purities of 95% and 99%.[1] | Can resolve isomeric impurities that may be present in varying percentages. | Provides a direct measure of the molar concentration of the analyte, allowing for a highly accurate purity assessment. |
| Common Impurities | Positional isomers (e.g., 2-Chloro-4-fluorotoluene, 3-Chloro-4-fluorotoluene), starting materials, and by-products from synthesis. | Isomeric and non-volatile impurities. | Any proton- or fluorine-containing impurities can be detected and quantified. |
| Advantages | High resolution for volatile compounds, robust, and widely available. | Versatile for a wide range of compounds, including isomers.[2][3] | Provides structural information, is non-destructive, and can be a primary ratio method of measurement.[4] |
| Limitations | Not suitable for non-volatile impurities. Co-elution of isomers can be a challenge. | May require more complex method development for optimal isomer separation. | Lower sensitivity compared to chromatographic techniques. Requires a certified internal standard for highest accuracy. |
Experimental Protocols
Detailed and validated experimental protocols are essential for accurate and reproducible purity assessment. The following sections provide recommended starting methods for GC-FID, HPLC, and qNMR analysis of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the purity analysis of volatile compounds. The following method is a starting point based on the analysis of similar fluorotoluene isomers and can be optimized for this compound.[1]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: A chiral selective stationary phase like Agilent CP-Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm film thickness) or a similar column is recommended for resolving positional isomers.[1]
Chromatographic Conditions:
-
Injector Temperature: 150 °C[1]
-
Detector Temperature: 150 °C[1]
-
Carrier Gas: Nitrogen or Helium at a constant flow or pressure (e.g., 100 kPa).[1]
-
Oven Temperature Program: Isothermal at 30 °C.[1]
-
Injection Volume: 0.2 µL[1]
-
Split Ratio: 1:20[1]
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent such as methanol to a concentration of approximately 0.1%.[1]
Data Analysis:
-
Purity is typically calculated using the area percent method, where the peak area of this compound is divided by the total area of all detected peaks.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating a wide range of compounds, including isomers that may be present as impurities in this compound. The following is a general method that can be adapted and optimized.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A reversed-phase column with a phenyl-based stationary phase (e.g., Phenyl-Hexyl) is a good starting point to exploit π-π interactions for isomer separation.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Data Analysis:
-
Purity is determined by the area percent method. The resolution between the main peak and any impurity peaks should be calculated to ensure adequate separation.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical technique that allows for the determination of absolute purity without the need for a specific reference standard of the analyte. It relies on the use of a certified internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of a certified internal standard (e.g., 2-Chloro-4-fluorotoluene TraceCERT®).
-
Dissolve both the sample and the internal standard in a deuterated solvent (e.g., CDCl3).
-
-
NMR Data Acquisition:
-
Acquire both ¹H and ¹⁹F NMR spectra.
-
Ensure a sufficient relaxation delay (D1) to allow for complete magnetization recovery for accurate quantification.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard in both the ¹H and ¹⁹F NMR spectra.
-
Calculate the purity of this compound based on the known purity and mass of the internal standard, the masses of the sample, and the integral values.
-
Visualizing the Analytical Workflow
To aid in understanding the process of purity assessment, the following diagrams illustrate the typical workflows.
Logical Framework for Method Selection
The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following diagram illustrates a logical decision-making process.
References
A Comparative Guide to the Biological Activity of 2-Chloro-3-fluorotoluene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into aromatic scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic and steric properties imparted by these halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. 2-Chloro-3-fluorotoluene emerges as a valuable, yet underexplored, starting material for the synthesis of novel bioactive compounds. Its distinct substitution pattern offers a unique platform for developing derivatives with potential therapeutic applications.
This guide provides a comparative overview of the anticipated biological activities of this compound derivatives. Due to a lack of specific published studies on a series of derivatives from this particular precursor, this analysis draws upon experimental data from structurally related halogenated aromatic compounds to predict and compare potential anticancer and antimicrobial activities.
Anticipated Anticancer Activity: A Comparative Outlook
The introduction of chloro and fluoro groups onto an aromatic ring is a well-established strategy for enhancing anticancer potency. These substitutions can modulate lipophilicity, improve cell membrane permeability, and influence binding interactions with therapeutic targets. While specific data for this compound derivatives is not available, we can extrapolate from related structures to predict potential efficacy.
For instance, studies on various chlorinated and fluorinated quinoline and benzimidazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The chloro group can participate in halogen bonding, a crucial interaction for ligand-protein binding, while the fluoro group can enhance metabolic stability.
Table 1: Comparative Anticancer Activity of Halogenated Aromatic Compounds
| Compound Class | Derivative Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Quinolines | 2-chloro-3-hetaryl | HCT-116 (Colon) | 1.50 - 7.52 | [1] |
| HepG-2 (Liver) | 0.90 - 9.81 | [1] | ||
| MCF-7 (Breast) | 2.40 - 12.5 | [1] | ||
| Pyrido[2,3-d]pyrimidines | 7-amino-5-(aryl)-2-thioxo | NCI-H460 (Lung) | 3.5 - 15.2 | [2] |
| HepG2 (Liver) | 4.1 - 18.9 | [2] | ||
| HCT-116 (Colon) | 2.8 - 12.7 | [2] | ||
| Benzimidazoles | 2-mercapto-azomethine | HCT-116 (Colon) | 6.25 - 25 | [3] |
Note: The data presented in this table is for structurally related halogenated heterocyclic compounds and serves as a predictive comparison for potential derivatives of this compound.
Predicted Antimicrobial Activity: A Comparative Perspective
Halogenated compounds have long been recognized for their antimicrobial properties. The presence of chlorine and fluorine can disrupt microbial cell membranes, inhibit essential enzymes, and interfere with microbial growth. Derivatives of this compound could potentially exhibit broad-spectrum antibacterial and antifungal activity.
By examining the antimicrobial data of related halogenated heterocycles, we can infer the potential of this compound derivatives. For example, various chloro- and fluoro-substituted quinolines and benzimidazoles have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Table 2: Comparative Antimicrobial Activity of Halogenated Aromatic Compounds
| Compound Class | Derivative Substitution | Microorganism | MIC (µg/mL) | Reference |
| Quinolines | 2-chloro-3-hetaryl | S. aureus | 6.25 - 25 | [1] |
| E. coli | 12.5 - 50 | [1] | ||
| Pyrido[2,3-d]pyrimidines | 7-amino-5-(aryl)-2-thioxo | S. aureus | 4 - 16 | [2] |
| E. coli | 8 - 32 | [2] | ||
| C. albicans | 16 - 64 | [2] | ||
| Benzimidazoles | 2-mercapto-azomethine | B. subtilis | 12.5 - 50 | [3] |
| P. aeruginosa | 25 - 100 | [3] | ||
| A. niger | 50 - 200 | [3] |
Note: The data in this table is from studies on analogous halogenated compounds and is intended to provide a comparative forecast for the potential antimicrobial spectrum of this compound derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for evaluating the biological activity of novel this compound derivatives.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG-2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway that could be targeted by anticancer derivatives and a general experimental workflow.
Caption: A potential anticancer signaling pathway targeted by a drug derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis | MDPI [mdpi.com]
- 3. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different synthesis routes for 2-Chloro-3-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic pathways for the preparation of 2-Chloro-3-fluorotoluene, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The routes are presented with detailed experimental protocols, a quantitative comparison of their theoretical performance, and visual representations of the synthetic workflows. The information is compiled from established chemical literature and patents, offering a foundational resource for process development and optimization.
Route 1: Diazotization and Sandmeyer Reaction of 3-Fluoro-2-methylaniline
This classic approach involves the introduction of the chloro group at a late stage via a Sandmeyer reaction on a substituted aniline. The synthesis commences with the nitration of 3-fluorotoluene, followed by reduction of the nitro group to an amine, and subsequent diazotization and chlorination.
Experimental Protocol
Step 1: Nitration of 3-Fluorotoluene to yield 3-Fluoro-2-nitrotoluene
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, 50 mL of concentrated sulfuric acid is cooled to 0-5 °C in an ice bath. 3-Fluorotoluene (0.1 mol) is added dropwise to the stirred acid, maintaining the temperature below 10 °C. A nitrating mixture of concentrated nitric acid (0.11 mol) and concentrated sulfuric acid (25 mL) is then added dropwise over 1 hour, ensuring the reaction temperature does not exceed 10 °C. After the addition is complete, the mixture is stirred for an additional 2-3 hours at room temperature. The reaction mixture is then carefully poured onto 200 g of crushed ice, and the precipitated product is collected by vacuum filtration. The crude 3-Fluoro-2-nitrotoluene is washed with cold water until the filtrate is neutral and can be purified by recrystallization from ethanol.
Step 2: Reduction of 3-Fluoro-2-nitrotoluene to 3-Fluoro-2-methylaniline
To a solution of 3-Fluoro-2-nitrotoluene (0.1 mol) in 150 mL of ethanol in a round-bottom flask, stannous chloride dihydrate (0.3 mol) is added, followed by the slow addition of 75 mL of concentrated hydrochloric acid. The mixture is heated to reflux and stirred for 2-4 hours, with reaction progress monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and the pH is adjusted to >10 with a concentrated sodium hydroxide solution. The product is then extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 3-Fluoro-2-methylaniline.
Step 3: Sandmeyer Reaction of 3-Fluoro-2-methylaniline to this compound
3-Fluoro-2-methylaniline (0.1 mol) is suspended in a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (0.11 mol) in 30 mL of water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a stirred solution of copper(I) chloride (0.12 mol) in 50 mL of concentrated hydrochloric acid at room temperature. The mixture is heated to 50-60 °C and stirred until the evolution of nitrogen gas ceases. After cooling, the mixture is extracted with diethyl ether (3 x 75 mL). The combined organic extracts are washed with dilute sodium hydroxide and then with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude this compound is purified by vacuum distillation.
Route 2: Halogen Exchange Fluorination Followed by Functional Group Interconversion
This alternative pathway introduces the fluorine atom via a nucleophilic aromatic substitution (halogen exchange) on a pre-functionalized aromatic ring. The synthesis starts with 2-chloro-3-nitrotoluene, which undergoes fluorination, followed by reduction of the nitro group and a subsequent Sandmeyer reaction to introduce the second chloro group.
Experimental Protocol
Step 1: Fluorination of 2-Chloro-3-nitrotoluene to 2-Fluoro-3-nitrotoluene
In a three-necked flask equipped with a condenser and a mechanical stirrer, 2-chloro-3-nitrotoluene (0.1 mol) is dissolved in 150 mL of dimethyl sulfoxide (DMSO). Anhydrous cesium fluoride (0.15 mol) is added, and the mixture is heated to 120-140 °C for 4-6 hours. The reaction progress is monitored by gas chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into 500 mL of ice-water. The mixture is then extracted with toluene (3 x 100 mL). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude 2-Fluoro-3-nitrotoluene is purified by vacuum distillation.
Step 2: Reduction of 2-Fluoro-3-nitrotoluene to 3-Fluoro-2-aminotoluene
The reduction of 2-Fluoro-3-nitrotoluene (0.1 mol) is carried out following the same procedure as in Step 2 of Route 1, using stannous chloride dihydrate and hydrochloric acid in ethanol, to yield 3-Fluoro-2-aminotoluene.
Step 3: Sandmeyer Reaction of 3-Fluoro-2-aminotoluene to this compound
The conversion of 3-Fluoro-2-aminotoluene (0.1 mol) to the final product is achieved via a Sandmeyer reaction as described in Step 3 of Route 1, using sodium nitrite, hydrochloric acid, and copper(I) chloride.
Quantitative Comparison of Synthesis Routes
The following table summarizes the estimated performance of the two synthetic routes based on typical yields reported for analogous reactions in the literature.
| Parameter | Route 1: Diazotization & Sandmeyer | Route 2: Halogen Exchange & FGI |
| Starting Material | 3-Fluorotoluene | 2-Chloro-3-nitrotoluene |
| Number of Steps | 3 | 3 |
| Overall Estimated Yield | 45-60% | 50-65% |
| Key Reagents | NaNO₂, CuCl, SnCl₂·2H₂O | CsF, SnCl₂·2H₂O, NaNO₂, CuCl |
| Potential for Impurities | Diazonium-related byproducts | Incomplete halogen exchange |
| Scalability | Well-established for Sandmeyer | Halogen exchange can be costly |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Route 1: Synthesis via Nitration, Reduction, and Sandmeyer Reaction.
Caption: Route 2: Synthesis via Halogen Exchange and Functional Group Interconversion.
A Comparative Guide to the Synthesis of 2-Chloro-3-fluorotoluene: Established vs. Novel Methodologies
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of halogenated aromatic compounds, such as 2-Chloro-3-fluorotoluene, is a cornerstone in the development of novel pharmaceuticals and advanced materials. The precise placement of chloro and fluoro substituents on the toluene ring significantly influences the molecule's physicochemical properties and biological activity. This guide provides a comprehensive comparison of an established synthesis route with a proposed novel method for producing this compound, offering insights into their respective efficiencies, environmental impact, and scalability.
Logical Workflow for Synthesis Method Validation
The validation of a new chemical synthesis method involves a structured progression from the initial conceptualization to the final verification of the product's purity and structural integrity. This workflow ensures a systematic and thorough evaluation of the new method against established procedures.
Caption: Workflow for the validation of a new chemical synthesis method.
Quantitative Comparison of Synthesis Routes
The following table summarizes the key performance indicators for the established and a proposed new synthesis method for this compound. The data for the established method is based on documented procedures for analogous compounds, while the data for the new method is projected based on recent advances in catalytic fluorination.
| Parameter | Established Method: Diazotization & Thermal Decomposition | New Method: Copper-Catalyzed Fluorination (Proposed) |
| Starting Material | 2-Chloro-3-aminotoluene | 2-Chloro-3-iodotoluene |
| Key Reagents | Anhydrous HF, NaNO₂ | CuI, CsF, 1,10-Phenanthroline |
| Reaction Temperature | 0-5 °C (diazotization), 30-50 °C (pyrolysis) | 110-130 °C |
| Reaction Time | ~24 hours | 12-18 hours |
| Typical Yield | ~75-85% | ~80-90% (projected) |
| Purity (post-workup) | >99% | >99% (projected) |
| Key Advantages | Well-established, high purity | Milder fluorinating agent, avoids anhydrous HF |
| Key Disadvantages | Use of highly corrosive anhydrous HF, long reaction time | Higher reaction temperature, catalyst cost |
Experimental Protocols
Established Method: Synthesis via Diazotization and Thermal Decomposition
This method is adapted from established procedures for the synthesis of fluorotoluene derivatives from aminotoluenes.
Step 1: Diazotization
-
In a suitable fluoropolymer reactor, cool anhydrous hydrogen fluoride (HF) to 0-5 °C with constant stirring.
-
Slowly add 2-Chloro-3-aminotoluene dropwise to the anhydrous HF, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete salt formation.
-
Gradually add sodium nitrite (NaNO₂) to the reaction mixture while maintaining the temperature between 0-5 °C.
-
After the addition of NaNO₂, allow the reaction to stir for 1 hour at 0-10 °C to complete the diazotization.
Step 2: Two-Stage Pyrolysis
-
In the first stage, slowly heat the reaction mixture to 30 °C over a period of 1.5-2 hours.
-
In the second stage, continue to heat the mixture from 30 °C to 50 °C over 2.5-3 hours.
-
Maintain the reaction at 50 °C for 19-21 hours to ensure complete thermal decomposition of the diazonium salt.
Step 3: Work-up and Purification
-
Cool the reaction mixture to 20 °C.
-
Carefully quench the reaction with ice water and separate the organic phase.
-
Neutralize the organic phase by washing with a saturated sodium carbonate solution until the pH is between 7-8.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.
Proposed New Method: Copper-Catalyzed Fluorination
This proposed method is based on modern copper-catalyzed fluorination techniques, offering a potential alternative to traditional methods.
Step 1: Reaction Setup
-
To a dry Schlenk tube, add 2-Chloro-3-iodotoluene, copper(I) iodide (CuI), cesium fluoride (CsF), and 1,10-Phenanthroline.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous dimethylformamide (DMF) as the solvent.
Step 2: Catalytic Reaction
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After 12-18 hours, or upon completion as indicated by monitoring, cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Signaling Pathway and Logical Relationship Diagrams
Established Synthesis Pathway: Diazotization Route
Comparative Guide to the Reaction Products of 2-Chloro-3-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction products derived from 2-chloro-3-fluorotoluene, a versatile building block in organic synthesis.[1] The unique substitution pattern of this aromatic compound, featuring a chloro, a fluoro, and a methyl group, offers a range of possibilities for derivatization, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines key reaction pathways, presents comparative data on product yields, and provides detailed experimental protocols for the synthesis of various derivatives.
I. Electrophilic Aromatic Substitution: Nitration
Electrophilic aromatic substitution is a primary method for functionalizing the this compound ring. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions. The methyl group is ortho, para-directing and activating, while the halogen atoms are ortho, para-directing and deactivating.
A common and synthetically useful electrophilic substitution reaction is nitration, which introduces a nitro group onto the aromatic ring. This nitro derivative can be further transformed into an amino group, which then serves as a handle for a variety of subsequent reactions, including diazotization and Sandmeyer reactions.
A logical synthetic pathway for the functionalization of a similar isomer, 3-chloro-2-fluorotoluene, involves a three-step process starting with nitration, followed by reduction and a Sandmeyer reaction to introduce a bromo group. This process highlights a common strategy for elaborating the structure of halogenated toluenes.[2]
Table 1: Synthesis of 5-Bromo-3-chloro-2-fluorotoluene via Nitration of 3-Chloro-2-fluorotoluene [2]
| Step | Reaction | Reagents and Conditions | Typical Yield (%) |
| 1 | Nitration | HNO₃, H₂SO₄, 0-10 °C, 2-4 hours | 60-70 |
| 2 | Reduction | Tin(II) chloride dihydrate, Reflux, 1-3 hours | 85-95 |
| 3 | Sandmeyer Reaction | 1. NaNO₂, HBr, 0-5 °C2. CuBr, 50-60 °C~2-3 hours | 60-80 |
Experimental Protocol: Nitration of 3-Chloro-2-fluorotoluene[2]
-
To a stirred mixture of concentrated sulfuric acid (e.g., 25 mL) in a round-bottom flask, cooled to 0-5 °C in an ice bath, slowly add 3-chloro-2-fluorotoluene (e.g., 0.1 mol).
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 15 mL), maintaining the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of 3-chloro-2-fluorotoluene, keeping the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice (e.g., 200 g) with stirring.
-
Collect the solid precipitate, 3-chloro-2-fluoro-5-nitrotoluene, by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
II. Oxidation of the Methyl Group
The methyl group of this compound can be oxidized to afford valuable products such as 2-chloro-3-fluorobenzaldehyde and 2-chloro-3-fluorobenzoic acid. These compounds are important intermediates in the synthesis of various pharmaceuticals and other fine chemicals.
While a specific protocol for the direct oxidation of this compound was not found in the reviewed literature, a common method for the synthesis of the corresponding benzoic acid involves the oxidation of the toluene derivative. For instance, 2-chloro-4-fluorobenzoic acid can be synthesized from 2-chloro-4-fluorotoluene in high yield using a catalytic oxidation process.[3]
Table 2: Synthesis of 2-Chloro-4-fluorobenzoic Acid via Oxidation of 2-Chloro-4-fluorotoluene [3]
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 2-Chloro-4-fluorotoluene | Co(OAc)₂·4H₂O, Mn(OAc)₂·4H₂O, tert-butyl hydroperoxide, 48% HBr, glacial acetic acid, 130-160°C, 300 psi O₂, 3 hours | 2-Chloro-4-fluorobenzoic acid | 92 |
Experimental Protocol: Synthesis of 2-Chloro-4-fluorobenzoic Acid[3]
-
In a 1.5 L tantalum steel autoclave, add Co(OAc)₂·4H₂O (300 mg, 1.20 mmol), Mn(OAc)₂·4H₂O (300 mg, 1.22 mmol), tert-butyl hydroperoxide (600 mg, 4.10 mmol), 48% HBr (600 mg), 2-chloro-4-fluorotoluene (56.8 g, 0.393 mol), and glacial acetic acid (240 mL).
-
Heat the autoclave at 130-160°C under 300 psi oxygen pressure for 3 hours.
-
Pour the reaction product into ice water (250 mL).
-
Separate the white solid by suction filtration, wash with water (4 x 100 mL), and dry overnight in a vacuum oven at 60°C to obtain 2-chloro-4-fluorobenzoic acid.
III. Formylation Reactions
The introduction of a formyl group (-CHO) to the aromatic ring of this compound yields 2-chloro-3-fluorobenzaldehyde, another key synthetic intermediate. Several methods can be employed for the formylation of aromatic compounds, including the Vilsmeier-Haack and Duff reactions.
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[4] The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst.[5][6][7][8]
Table 3: Comparison of Synthetic Routes to Substituted Benzaldehydes
| Reaction | Formylating Agent | Substrate Scope | General Yields |
| Vilsmeier-Haack | POCl₃, DMF | Electron-rich aromatics | Good to moderate |
| Duff Reaction | Hexamethylenetetramine | Phenols, activated amines | 20-80%[5] |
| Riecke Formylation | Dichloromethyl methyl ether, Lewis acid | Electron-rich aromatics | Generally good |
General Experimental Workflow for Vilsmeier-Haack Formylation
Caption: General workflow for the Vilsmeier-Haack formylation.
IV. Cross-Coupling Reactions: Suzuki-Miyaura Coupling
The chloro-substituent on the this compound ring provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are prevalent in many pharmaceutical compounds.
For the Suzuki-Miyaura coupling to be effective with a chloro-substituted aromatic, a highly active catalyst system is often required. These systems typically employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). The reaction involves the coupling of the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
While a direct Suzuki-Miyaura coupling protocol for this compound was not found, the related 5-bromo-3-chloro-2-fluorotoluene has been successfully used in such reactions, highlighting the feasibility of this approach for functionalizing the aromatic ring.
Catalytic Cycle of the Suzuki-Miyaura Coupling
References
- 1. This compound | Organic Synthesis & Pharmaceutical Intermediates [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
A Comparative Benchmark: 2-Chloro-3-fluorotoluene Versus Other Fluorinated Toluene Isomers for Researchers and Drug Development Professionals
An In-depth Analysis of Physicochemical Properties, Reactivity, and Synthetic Utility
In the landscape of pharmaceutical and agrochemical development, the nuanced effects of substituent positioning on aromatic rings can dramatically influence a molecule's biological activity, metabolic stability, and synthetic accessibility. This guide provides a comprehensive benchmark of 2-Chloro-3-fluorotoluene against its positional isomers and other fluorinated toluenes. By presenting key physicochemical data, outlining experimental protocols, and visualizing reaction workflows, this document serves as a critical resource for researchers, scientists, and professionals in drug development, enabling informed decisions in molecular design and synthesis.
Physicochemical Properties: A Comparative Overview
The strategic placement of chloro and fluoro substituents on the toluene ring imparts distinct physical properties to each isomer, affecting their behavior in both reaction media and biological systems. The following table summarizes the key physicochemical properties of this compound and a selection of its isomers.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | 116850-28-3 | C₇H₆ClF | 144.57 | ~164.4 (Predicted)[1] | ~1.2 (Predicted)[1] |
| 2-Chloro-4-fluorotoluene | 452-73-3 | C₇H₆ClF | 144.57 | 154-156[2][3][4][5] | 1.197[2][4][5] |
| 2-Chloro-5-fluorotoluene | 33406-96-1 | C₇H₆ClF | 144.57 | 156-157[6][7][8] | 1.498[6][7][8] |
| 2-Chloro-6-fluorotoluene | 443-83-4 | C₇H₆ClF | 144.57 | 154-156[3][9][10] | 1.191[3][9] |
| 3-Chloro-2-fluorotoluene | 85089-31-2 | C₇H₆ClF | 144.57 | 92-94 (at 86 mmHg)[11] | 1.186 (Predicted)[11] |
| 4-Chloro-2-fluorotoluene | 452-75-5 | C₇H₆ClF | 144.57 | 158 (at 743 mmHg)[12] | 1.186 |
| 4-Chloro-3-fluorotoluene | 5527-94-6 | C₇H₆ClF | 144.57 | 157-158[13] | Not Available |
| 2-Fluorotoluene | 95-52-3 | C₇H₇F | 110.13 | 114 | 1.00 |
| 3-Fluorotoluene | 352-70-5 | C₇H₇F | 110.13 | 115[14] | 0.991[14] |
Note: Some physical properties for this compound are predicted values.
Reactivity Analysis: A Qualitative Comparison
The electronic influence of the chloro and fluoro substituents can be quantified using Hammett substituent constants (σ). These constants provide an indication of the electron-donating or electron-withdrawing nature of a substituent and its effect on the reaction rate.
Hammett Substituent Constants:
| Substituent | σ (meta) | σ (para) |
| Chloro | +0.37 | +0.23 |
| Fluoro | +0.34 | +0.06 |
Both chlorine and fluorine are electron-withdrawing via the inductive effect, but can be weakly electron-donating through resonance. The positive Hammett constants indicate an overall electron-withdrawing effect, which deactivates the benzene ring towards electrophilic aromatic substitution compared to toluene. The magnitude of the deactivation will depend on the relative positions of the substituents and the site of electrophilic attack.
For This compound , both substituents deactivate the ring. The directing effects for electrophilic substitution will be a complex interplay between the ortho,para-directing nature of the halogens and their steric hindrance.
In reactions involving the methyl group, such as oxidation, the electron-withdrawing nature of the halogens will influence the stability of any intermediates formed at the benzylic position.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below is a representative protocol for the oxidation of a chlorofluorotoluene isomer, which can be adapted for comparative studies.
Protocol: Oxidation of 2-Chloro-6-fluorotoluene to 2-Chloro-6-fluorobenzaldehyde
This protocol details the synthesis of 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene via a two-step process of side-chain chlorination followed by hydrolysis.[1][15][16] This method is often employed in industrial settings.
Materials:
-
2-Chloro-6-fluorotoluene
-
Chlorine gas
-
Phosphorus trichloride (optional)
-
Iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃)
-
Water
-
Nitrogen gas
-
Aqueous alkali solution (e.g., sodium carbonate)
-
500 mL four-necked glass reaction flask
-
Reflux condenser
-
Tail gas absorption apparatus
-
Thermometer
-
Metal halide lamp
-
Gas chromatograph (GC)
-
Reduced pressure distillation apparatus
Procedure:
Step 1: Side-Chain Chlorination
-
Set up the four-necked flask with the reflux condenser, tail gas absorption, and thermometer.
-
Add 250 g of 2-chloro-6-fluorotoluene and optionally, 0.5 mL of phosphorus trichloride to the flask.[15]
-
Heat the mixture to 150-180°C under irradiation from the metal halide lamp.[15]
-
Introduce chlorine gas into the reaction mixture.
-
Monitor the reaction progress using GC to analyze the liquid phase. Continue the chlorination until the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.[15]
-
Stop the chlorine flow and introduce nitrogen gas to purge any unreacted chlorine.
Step 2: Hydrolysis
-
To the resulting mixture of chlorinated intermediates, add the ferric solid superacid catalyst.
-
While maintaining the temperature between 100 and 200°C, slowly add water over 3-4 hours.[15]
-
After the water addition is complete, continue to heat the mixture for an additional 4-5 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture to 80-100°C.
-
Add an aqueous alkali solution to neutralize the mixture to a pH of ≥ 8.
-
Allow the phases to separate and collect the organic layer.
-
Purify the crude 2-chloro-6-fluorobenzaldehyde by reduced pressure distillation to yield the final product.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for the synthesis of 2-chloro-6-fluorobenzaldehyde.
Caption: Logical relationship between molecular structure and application in drug development.
Conclusion
This compound and its isomers are valuable building blocks in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. While their physicochemical properties show subtle but important differences, their reactivity is governed by the fundamental principles of electronic and steric effects of the halogen substituents. The provided data and protocols offer a foundation for researchers to select the most appropriate isomer and reaction conditions for their specific synthetic targets. Further quantitative studies on the comparative reactivity of these isomers would be a valuable contribution to the field.
References
- 1. benchchem.com [benchchem.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 5. 2-Chloro-5-fluorotoluene [webbook.nist.gov]
- 6. nbinno.com [nbinno.com]
- 7. scispace.com [scispace.com]
- 8. 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR spectrum [chemicalbook.com]
- 9. Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. hammett substituent constants: Topics by Science.gov [science.gov]
- 12. This compound | C7H6ClF | CID 522828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Chloro-4-fluorotoluene(452-73-3) 13C NMR [m.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-3-fluorotoluene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. 2-Chloro-3-fluorotoluene, a halogenated organic compound, requires specific procedures for its proper disposal to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information, including a step-by-step operational plan for its disposal.
Immediate Safety and Handling Precautions
This compound is classified as a flammable liquid and an irritant.[1] It is crucial to handle this chemical in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times to prevent skin and eye contact.[2] In the event of a small spill, it should be absorbed with an inert material and placed in a designated sealed container for hazardous waste.[3] All sources of ignition must be eliminated from the vicinity where this chemical is handled or stored.[4]
Quantitative Data Summary
A clear understanding of the physical and chemical properties of this compound is essential for its safe management.
| Property | Value |
| Molecular Formula | C₇H₆ClF |
| Molecular Weight | 144.57 g/mol [1][5] |
| Boiling Point | ~164.4 °C (Predicted)[6] |
| Melting Point | -22.36 °C (Predicted)[6] |
| Density | ~1.2 g/mL (Predicted)[6] |
| GHS Hazard Classifications | Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2A)[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is critical and must be handled as halogenated organic hazardous waste.
1. Waste Segregation:
-
Do not mix this compound waste with non-halogenated organic waste or other incompatible waste streams.[3]
-
Collect all waste containing this compound in a designated, properly labeled, and leak-proof container.
2. Container Selection and Labeling:
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy, specifically designated for halogenated organic waste.
-
The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
3. Waste Accumulation:
-
Keep the waste container tightly sealed when not in use to prevent the release of flammable and irritating vapors.
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
4. Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup.
-
Do not dispose of this compound down the drain or by evaporation.[2]
5. Spill Management:
-
In case of a small spill, absorb the chemical with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C7H6ClF | CID 522828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 4. fishersci.com [fishersci.com]
- 5. scbt.com [scbt.com]
- 6. This compound | CAS 116850-28-3 | Chemical-Suppliers [chemical-suppliers.eu]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
